molecular formula C6H8BrN3 B2551594 5-Bromo-6-ethylpyrimidin-4-amine CAS No. 1520502-87-7

5-Bromo-6-ethylpyrimidin-4-amine

Cat. No.: B2551594
CAS No.: 1520502-87-7
M. Wt: 202.055
InChI Key: QKXISDUSLPVLLP-UHFFFAOYSA-N
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Description

5-Bromo-6-ethylpyrimidin-4-amine (CAS: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-ethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXISDUSLPVLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-ethylpyrimidin-4-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Bromo-6-ethylpyrimidin-4-amine (CAS 1520502-87-7), a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide will leverage data from closely related analogs and foundational chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. The pyrimidine core is a well-established "privileged scaffold" in drug discovery, and the strategic placement of bromo, ethyl, and amine functionalities on this core suggests a high potential for this molecule as a versatile building block in the development of novel therapeutics.[1]

Physicochemical Properties and Structural Features

Based on its structure, we can predict the key physicochemical properties of this compound, which are crucial for its handling, formulation, and pharmacokinetic profile.

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₆H₈BrN₃Based on chemical structure
Molecular Weight 202.05 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white or pale yellow solidBased on similar aminopyrimidine compounds[2]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water.General solubility of similar heterocyclic compounds
InChI Key Predicted based on structureA unique identifier for the chemical structure

The structure of this compound features a pyrimidine ring, which is an aromatic heterocycle containing two nitrogen atoms. The key substituents that dictate its chemical reactivity and biological potential are:

  • 4-amino group: This group can act as a hydrogen bond donor and is crucial for interactions with biological targets.

  • 5-bromo group: The bromine atom significantly influences the electronic properties of the pyrimidine ring and serves as a key handle for further chemical modifications, particularly through cross-coupling reactions.[3]

  • 6-ethyl group: This alkyl group can contribute to van der Waals interactions within a binding pocket and can influence the molecule's lipophilicity and metabolic stability.

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical synthetic approach would start from a readily available β-dicarbonyl compound and guanidine to form the aminopyrimidine core, which is then brominated.

synthesis_pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Bromination 3-Oxopentanal 3-Oxopentanal 6-ethylpyrimidin-4-amine 6-ethylpyrimidin-4-amine 3-Oxopentanal->6-ethylpyrimidin-4-amine Condensation Guanidine Guanidine Hydrochloride Guanidine->6-ethylpyrimidin-4-amine Target This compound 6-ethylpyrimidin-4-amine->Target Electrophilic Bromination NBS N-Bromosuccinimide (NBS) NBS->Target

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar syntheses and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 6-ethylpyrimidin-4-amine

  • To a solution of sodium ethoxide (prepared from sodium in ethanol), add 3-oxopentanal and guanidine hydrochloride.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

  • Filter the solid, wash with cold ethanol, and dry to obtain 6-ethylpyrimidin-4-amine.

Step 2: Synthesis of this compound

  • Dissolve 6-ethylpyrimidin-4-amine in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

  • Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature.

  • Stir the reaction mixture for a specified time, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity

The bromine atom at the 5-position is a versatile functional group for further derivatization. It can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce new amino substituents.

This reactivity makes this compound a valuable intermediate for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.[3]

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard analytical techniques.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR - A singlet for the C2-H proton of the pyrimidine ring. - A quartet and a triplet for the ethyl group protons. - A broad singlet for the amino group protons (exchangeable with D₂O).
¹³C NMR - Distinct signals for the carbon atoms of the pyrimidine ring, with the carbon bearing the bromine atom shifted downfield. - Signals for the two carbons of the ethyl group.
Mass Spectrometry (MS) - A molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[4]
Infrared (IR) Spectroscopy - N-H stretching vibrations for the amino group. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - C-H stretching and bending vibrations for the ethyl group.

The "Nitrogen Rule" in mass spectrometry can be a useful initial check, as a compound with an odd number of nitrogen atoms (in this case, three) will have an odd-numbered molecular weight.[5]

Potential Applications in Drug Discovery

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this core structure.[6] The specific substitution pattern of this compound suggests its potential utility in several therapeutic areas.

Kinase Inhibition

The 4-aminopyrimidine moiety is a well-known hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The ethyl group can occupy a hydrophobic pocket, and the bromo-substituent can be elaborated to extend into other regions of the ATP-binding site or serve as a vector for improving pharmacokinetic properties.

kinase_binding Target_Molecule This compound Kinase_Hinge Kinase Hinge Region Target_Molecule->Kinase_Hinge H-Bonding (4-Amine) Hydrophobic_Pocket Hydrophobic Pocket Target_Molecule->Hydrophobic_Pocket van der Waals (6-Ethyl) Solvent_Front Solvent-Exposed Region Target_Molecule->Solvent_Front Vector for Derivatization (5-Bromo)

Caption: Potential binding mode of this compound in a kinase active site.

Antimicrobial and Antiviral Agents

Pyrimidine derivatives have a long history as antimicrobial and antiviral drugs.[2] The ability to functionalize the 5-position of this compound allows for the introduction of various pharmacophores known to impart antimicrobial or antiviral activity.

Anticancer Therapeutics

Many anticancer drugs are based on the pyrimidine scaffold, acting through various mechanisms such as inhibition of DNA synthesis or cell cycle progression.[7] The potential for this molecule to be elaborated into a diverse library of compounds makes it an attractive starting point for anticancer drug discovery programs.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, information from related compounds suggests that it should be treated as potentially hazardous.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its strategic combination of a privileged pyrimidine core with versatile functional groups makes it an ideal building block for the synthesis of novel compounds with a wide range of potential therapeutic applications. This guide provides a foundational understanding to stimulate further research and unlock the full potential of this valuable scaffold.

References

  • Journal of the Chemical Society C. (n.d.). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. RSC Publishing.
  • Segal, H., Hedgcoth, C., & Skinner, C. G. (n.d.). Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines.
  • Concordia University Research Repository. (n.d.).
  • Elsevier Ltd. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.
  • ACS Publications. (n.d.). Highly regioselective bromination reactions of polymethylpyrimidines. The Journal of Organic Chemistry.
  • (n.d.). The Mechanism of Bromination of 2(1H)
  • Maggiolo, A., Phillips, A. P., & Hitchings, G. H. (n.d.). Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines1.
  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • ResearchGate. (n.d.). The chemical structure of substituted 5-aminopyrimidines (A) and their....
  • MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • RSC Publishing. (n.d.).
  • PubChem. (n.d.). 5-bromo-N-ethyl-6-methyl-2-(propoxymethyl)pyrimidin-4-amine.
  • PubChem. (n.d.). 5-bromo-N-ethyl-2-quinolin-6-ylpyrimidin-4-amine.
  • (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11).
  • PubMed. (2009, September 9). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino).
  • arkat usa. (2008).
  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • BLD Pharm. (n.d.). 1505654-39-6|5-Bromo-4-ethoxypyrimidin-2-amine.
  • MilliporeSigma. (n.d.). 5-Bromo-6-methylpyrimidin-4-ol | 3438-52-6.
  • PubMed. (n.d.). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • ResearchGate. (n.d.). The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine.
  • ChemicalBook. (n.d.). 2-Amino-5-bromo-6-methylpyridine(42753-71-9) 1H NMR spectrum.
  • PubChemLite. (n.d.). 5-bromo-6-methylpyrimidin-4-amine (C5H6BrN3).
  • Pharmaffiliates. (n.d.). 7752-48-9| Chemical Name : 4-Amino-5-bromo-6-methylpyrimidine.
  • ResearchGate. (2025, August 10). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines | Request PDF.
  • (n.d.). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • MDPI. (2022, January 5). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents.

  • PMC. (n.d.).
  • (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Chemical Synthesis Database. (2025, May 20). 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol.
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Sources

5-Bromo-6-ethylpyrimidin-4-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-6-ethylpyrimidin-4-amine: Structure, Properties, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct literature for this specific molecule is sparse, this document leverages data from closely related analogs to project its chemical structure, physicochemical properties, and reactivity. We present plausible synthetic routes, detailed protocols for characterization, and discuss its potential as a versatile building block for the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of pyrimidine derivatives.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its synthetic tractability allows for the creation of diverse chemical libraries. The strategic functionalization of the pyrimidine ring can modulate a compound's pharmacological profile. Specifically, the introduction of a bromine atom, as in this compound, provides a reactive handle for advanced synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate for constructing complex molecular architectures.

Chemical Structure and Nomenclature

While this compound is not extensively cataloged, its structure can be confidently inferred from its IUPAC name. It consists of a pyrimidine ring substituted with a bromine atom at the 5-position, an ethyl group at the 6-position, and an amine group at the 4-position.

IUPAC Name: this compound

Chemical Formula: C₆H₈BrN₃

Canonical SMILES: CCC1=C(Br)C(=NC=N1)N

Caption: 2D Chemical Structure of this compound

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound, extrapolated from data for analogous compounds like 5-Bromo-6-methyl-4-pyrimidinamine.[1][2]

PropertyPredicted ValueSource of Analogy
Molecular Weight 202.05 g/mol Calculated
Molecular Formula C₆H₈BrN₃Calculated
Appearance White to pale yellow crystalline solid[1]
Solubility Soluble in polar organic solvents (e.g., alcohols, DMSO, DMF)[1]
Melting Point Not available (expected to be a solid at room temperature)N/A
Boiling Point Not availableN/A
pKa Not available (expected to be a weak base)N/A

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several established methods for pyrimidine ring formation and functionalization. A plausible and efficient route involves the cyclization of a suitable precursor followed by bromination, or the use of a pre-brominated starting material.

Proposed Synthetic Workflow

A common strategy for constructing such pyrimidines involves the condensation of a β-keto nitrile with an amidine, followed by functional group manipulation. An alternative, and often more direct, approach starts from a readily available dichloropyrimidine.

G cluster_0 Synthetic Pathway start 2,4-Dichloro-6-ethylpyrimidine intermediate1 2-Chloro-6-ethylpyrimidin-4-amine start->intermediate1 NH₃ / Solvent (e.g., EtOH) product This compound intermediate1->product N-Bromosuccinimide (NBS) Solvent (e.g., ACN)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2,4-Dichloro-6-ethylpyrimidine

This protocol is a predictive methodology based on standard procedures for the synthesis of similar aminopyrimidines.

Step 1: Amination of 2,4-Dichloro-6-ethylpyrimidine

  • Reaction Setup: In a pressure vessel, dissolve 2,4-dichloro-6-ethylpyrimidine (1.0 eq) in ethanol.

  • Ammonia Addition: Bubble ammonia gas through the solution at 0°C until saturation, or add a solution of ammonia in ethanol (e.g., 2M).

  • Reaction: Seal the vessel and heat to a temperature between 80-120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the resulting crude product, 2-chloro-6-ethylpyrimidin-4-amine, by column chromatography.

Step 2: Bromination of 2-Chloro-6-ethylpyrimidin-4-amine

  • Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by recrystallization or column chromatography.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the bromine atom at the C5 position, which is activated for nucleophilic aromatic substitution and, more importantly, for transition-metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: The bromine atom can be readily displaced by a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a powerful method for introducing aryl or heteroaryl substituents at the 5-position.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of amines at the C5 position.

  • Sonogashira Coupling: The reaction with a terminal alkyne in the presence of palladium and copper catalysts yields a 5-alkynylpyrimidine derivative.

These synthetic handles make this compound a highly valuable building block in drug discovery programs, particularly for the synthesis of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the pyrimidine proton, and a broad singlet for the amine protons which may exchange with D₂O.[3]
¹³C NMR Resonances for the two carbons of the ethyl group and the four distinct carbons of the pyrimidine ring. The carbon bearing the bromine will be shifted downfield.[3]
Mass Spec (MS) A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).
Infrared (IR) N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretching for the ethyl group, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring.[3]

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for halogenated aromatic amines, which are often irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Conclusion

This compound represents a promising, albeit currently under-documented, chemical entity with significant potential as a synthetic intermediate in drug discovery and materials science. Its predicted properties and reactivity, based on well-understood chemical principles and data from close analogs, highlight its utility as a versatile building block. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors.

References

  • 4][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI.

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4-amino-5-bromo-6-ethylpyrimidine SDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-amino-5-bromo-6-ethylpyrimidine

Compound Profile and Hazard Identification

Due to the absence of a dedicated Safety Data Sheet (SDS) for 4-amino-5-bromo-6-ethylpyrimidine, this section extrapolates its likely properties and hazards from closely related aminobromopyrimidines. The presence of an amino group, a bromine atom, and the pyrimidine core suggests that this compound should be handled with care, assuming it may be harmful if swallowed, comes into contact with skin, or is inhaled.

Physicochemical and Hazard Data of Analogous Compounds

The following table summarizes data from structurally similar pyrimidine derivatives to build a presumptive safety profile for 4-amino-5-bromo-6-ethylpyrimidine.

Compound NameCAS NumberMolecular FormulaMolecular WeightObserved Hazards
4-Amino-5-bromopyrimidine1439-10-7C₄H₄BrN₃174.00Acute Toxicity 4 (Oral), Skin Irritant, Eye Irritant[1][2]
2-Amino-5-bromopyrimidine7752-82-1C₄H₄BrN₃174.00Acute Toxicity (Oral), Skin Irritation (Category 2), Eye Irritation (Category 2)[3]
4-Amino-5-bromo-6-methylpyrimidine7752-48-9C₅H₆BrN₃188.03Data not specified, recommended storage at 2-8°C[4]
4-Amino-5-bromo-2-chloropyridine857730-21-3C₅H₄BrClN₂209.46Skin Irritation (Category 2), Eye Irritation (Category 2), Harmful if swallowed or in contact with skin[5]
5-Bromo-2-pyridinecarboxaldehyde31181-90-5C₆H₄BrNO186.01Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), May cause respiratory irritation[6]

Based on this comparative analysis, it is prudent to assume that 4-amino-5-bromo-6-ethylpyrimidine is a solid at room temperature and possesses the following hazards:

  • Acute Oral Toxicity: Likely harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Dust or aerosols may cause respiratory tract irritation.

Comprehensive Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational procedures, is mandatory.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for all personnel handling the compound.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. It is critical to change gloves immediately if they become contaminated.[6]

  • Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a properly fitted respirator (e.g., N95 or higher) should be used.

Standard Operating Procedure (SOP) for Handling

Adherence to a strict protocol minimizes the risk of exposure.

Step 1: Preparation

  • Designate a specific area within a fume hood for handling the compound.

  • Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood.

  • Verify that the eyewash station and safety shower are unobstructed.

Step 2: Weighing and Transfer

  • Perform all weighing operations on a draft shield or within the fume hood to prevent air currents from dispersing the solid.

  • Use a spatula for transfers. Avoid scooping actions that could generate dust.

  • Close the container securely immediately after use.

Step 3: Post-Handling

  • Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.

  • Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a clearly labeled hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical.

Exposure Response
  • In case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • If Inhaled: Move the person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor.[6]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[1]

Spill Management
  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • Gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Large Spills (or spills outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent entry to the area.

    • Contact the institution's environmental health and safety (EHS) department for cleanup.

    • Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Toxicology and Biological Context

Understanding the potential biological activity of 4-amino-5-bromo-6-ethylpyrimidine is crucial for appreciating its potential hazards. The pyrimidine scaffold is a core component of nucleobases and is found in many bioactive molecules.

Potential as a Bioactive Agent

Substituted pyrimidines are a well-established class of compounds in medicinal chemistry. The presence of an amino group and a halogen can significantly influence their biological activity.

  • Kinase Inhibition: Many 4-aminopyrimidine derivatives have been developed as inhibitors of various protein kinases, which are key targets in cancer therapy.[8]

  • Antiproliferative Activity: Thieno[2,3-d]pyrimidines, which are structurally related, have shown antiproliferative effects against breast cancer cell lines.[8][9]

  • Drug Intermediate: Compounds with this scaffold are often used as intermediates in the synthesis of more complex active pharmaceutical ingredients.[10]

Halogenated Pyrimidines as Radiosensitizers

A significant area of research for halogenated pyrimidines, such as bromodeoxyuridine, is their use as radiosensitizers in cancer treatment. These compounds can be incorporated into the DNA of cancer cells, making them more susceptible to damage from radiation therapy.[11][12] This mechanism underscores the potential for such compounds to interact with cellular DNA, highlighting the need for cautious handling to prevent exposure and potential genotoxic effects.

Given this context, it is reasonable to assume that 4-amino-5-bromo-6-ethylpyrimidine could be biologically active. Therefore, it should be treated as a potentially cytotoxic or genotoxic agent until proven otherwise. General guidelines for handling cytotoxic agents should be considered.[13]

Visualized Workflows

Risk Assessment Workflow

A Identify Compound: 4-amino-5-bromo-6-ethylpyrimidine B Search for Specific SDS A->B C SDS Found? B->C D Follow SDS Guidelines C->D Yes E No SDS Found. Analyze Analogous Compounds C->E No F Identify Potential Hazards: - Acute Toxicity (Oral) - Skin/Eye Irritation - Respiratory Irritation - Potential Cytotoxicity E->F G Define Control Measures: - Fume Hood - Full PPE - SOP F->G H Proceed with Experiment G->H

Caption: Risk assessment process for handling a compound without a specific SDS.

Emergency Spill Response Workflow

Spill Spill Occurs Size Assess Spill Size & Location Spill->Size Small Small Spill (in fume hood) Size->Small Small Large Large Spill (or outside hood) Size->Large Large PPE Don Appropriate PPE Small->PPE Alert Alert Others Evacuate Area Large->Alert Secure Secure Area Prevent Entry Alert->Secure EHS Contact EHS Absorb Cover with Absorbent PPE->Absorb Collect Collect Waste Absorb->Collect Decon Decontaminate Area Collect->Decon Secure->EHS

Caption: Decision workflow for responding to a chemical spill.

References

  • Pharmaffiliates. 4-Amino-5-bromo-6-methylpyrimidine. [Link]

  • KISHIDA CHEMICAL CO.,LTD. Safety Data Sheet - 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one. [Link]

  • Sang, T., et al. (2022). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • NIST. 4-Amino-5-bromo-2-hydroxypyrimidine. [Link]

  • ResearchGate. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • Mitchell, J. B., et al. (1992). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. International Journal of Radiation Oncology, Biology, Physics. [Link]

  • Connor, T. H., et al. (2015). Safe Handling of Cytotoxics: Guideline Recommendations. Current Oncology. [Link]

  • ResearchGate. Halogenated Pyrimidines as Radiosensitizers Revisited. [Link]

  • U.S. Environmental Protection Agency. Aminopyridines. [Link]

  • Georgieva, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. [Link]

  • Wang, S., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]

Sources

Strategic Sourcing and Synthetic Utility of 5-Bromo-6-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a strategic resource for medicinal chemists and sourcing specialists. It moves beyond a simple vendor list to provide a comprehensive framework for evaluating, procuring, and utilizing 5-Bromo-6-ethylpyrimidin-4-amine in high-stakes drug discovery campaigns.

CAS: 1520502-87-7 | Formula: C₆H₈BrN₃ | MW: 202.05 g/mol [1][2]

Executive Summary: The "Ethyl Effect" in Medicinal Chemistry

In the optimization of pyrimidine-based kinase inhibitors and GPCR modulators, the transition from a methyl group (C6-Me) to an ethyl group (C6-Et) is a critical "magic methyl" expansion strategy. While 5-Bromo-6-methylpyrimidin-4-amine (CAS 7752-48-9) is ubiquitous, its ethyl analog, This compound (CAS 1520502-87-7) , offers a distinct steric profile that can:

  • Fill hydrophobic pockets: Better occupancy of the ATP-binding site gatekeeper regions in kinases.

  • Modulate solubility: The slight increase in lipophilicity (cLogP shift) alters ADME properties.

  • Induce conformational lock: The ethyl group restricts rotation more effectively than a methyl, potentially reducing the entropic penalty of binding.

This guide details the supply landscape, quality control (QC) protocols, and synthetic applications of this high-value building block.

Chemical Profile & Synthetic Genealogy

Understanding the synthetic origin of this building block is prerequisite to anticipating its impurity profile. Unlike the methyl variant, the ethyl derivative often requires specific precursors that drive cost and availability.

Likely Synthetic Route & Impurity Markers

The industrial synthesis typically follows a condensation-bromination sequence.

  • Cyclization: Reaction of ethyl propionylacetate (or equivalent) with guanidine to form 6-ethylpyrimidin-4-ol.

  • Functionalization: Conversion of the hydroxyl to an amine (often via a chloro intermediate or direct amination).

  • Bromination: Electrophilic aromatic substitution at C5 using N-bromosuccinimide (NBS) or Br₂.

Critical Impurities to Monitor:

  • Des-bromo precursor (6-ethylpyrimidin-4-amine): Result of incomplete bromination. Hard to separate due to similar polarity.

  • Regioisomers: If the starting material was asymmetric and cyclization lacked regiocontrol (less likely with guanidine but possible with substituted amidines).

  • Inorganic Salts: Residual succinimide or bromide salts from the halogenation step.

Visualization: Synthetic Logic & Impurity Origins

The following diagram maps the synthetic logic and where quality risks arise.

SynthesisWorkflow Precursor Propionyl Derivative (C3 Backbone) Intermediate 6-Ethylpyrimidin-4-amine (Precursor) Precursor->Intermediate Cyclization Guanidine Guanidine Guanidine->Intermediate Product This compound (CAS 1520502-87-7) Intermediate->Product Electrophilic Bromination Impurity1 Impurity A: Unreacted Precursor Intermediate->Impurity1 Incomplete Rxn Reagent NBS / Br2 Reagent->Product Impurity2 Impurity B: Over-brominated species Product->Impurity2 Excess Reagent

Figure 1: Synthetic pathway highlighting the origin of critical impurities (Des-bromo and Over-brominated species).

Supplier Landscape & Sourcing Strategy

The market for CAS 1520502-87-7 is divided into Stocking Vendors (immediate availability, gram scale) and Custom Synthesis Houses (bulk scale, lead time).

Tier 1: Validated Commercial Suppliers

These suppliers have demonstrated catalog listings with specific batch data (COA availability).[3]

SupplierCatalog #Pack SizesStrategic Note
BLD Pharm BD015303401g, 5g, 25gPrimary Choice. High reliability for heterocyclic building blocks. Often stocks in Shanghai/USA hubs.
Arctom AG-AG028F0KCustomGood for bulk inquiries (>100g).
Namiki Shoji EN300-02265mg - kgSpecialized Japanese trading house; excellent for high-purity requirements.
Bidepharm BD015303401g - 100gStrong overlap with BLD; reliable secondary source.
Sourcing Decision Matrix
  • For HTS/Hit-to-Lead (mg scale): Prioritize BLD Pharm or Namiki for speed. The cost premium is negligible compared to time lost.

  • For Process Development (kg scale): Do not buy catalog. Request a quote from Arctom or a CRO (e.g., WuXi, Enamine) to synthesize fresh. Catalog batches often lack the impurity profiling needed for GMP precursors.

Quality Control (QC) Framework

As a Senior Scientist, you cannot rely solely on the vendor's Certificate of Analysis (CoA). The following self-validating protocol ensures the material is fit for cross-coupling chemistry.

Incoming Goods Workflow
  • Visual Inspection: Should be an off-white to pale yellow solid. Dark brown/orange indicates oxidation or free bromine.

  • ¹H-NMR (DMSO-d₆):

    • Diagnostic Signals:

      • Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm). Crucial: Ensure the integral ratio is 3:2.

      • Pyrimidine Proton: Singlet at C2 (~8.3 ppm).

      • Amine: Broad singlet (~6.8-7.2 ppm, exchangeable with D₂O).[4]

    • Red Flag: A singlet at ~2.3 ppm suggests the Methyl analog (wrong product sent).

  • LC-MS (ESI+):

    • Target Ion: [M+H]⁺ = 202.0/204.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

    • Purity Criteria: >95% UV (254 nm).

QC Decision Logic

The following Graphviz diagram illustrates the "Go/No-Go" decision process for incoming batches.

QC_Workflow Start Incoming Material CAS 1520502-87-7 Visual Visual Check: Off-white/Yellow? Start->Visual NMR 1H-NMR Analysis Visual->NMR Pass Reject QUARANTINE / RETURN Visual->Reject Fail (Dark/Gummy) EthylCheck Ethyl Signals Present? (t ~1.2, q ~2.6 ppm) NMR->EthylCheck LCMS LC-MS Analysis EthylCheck->LCMS Yes EthylCheck->Reject No (Methyl impurity) BrPattern Isotope Pattern 1:1? (202/204 m/z) LCMS->BrPattern Approve RELEASE TO LAB BrPattern->Approve Yes BrPattern->Reject No (Des-bromo)

Figure 2: Quality Control Decision Tree for validating this compound.

Synthetic Utility & Applications

This building block is a "linchpin" intermediate. The C5-Bromine and C4-Amine are orthogonal handles, allowing for diverse scaffold construction.

A. Suzuki-Miyaura Coupling (C5 Functionalization)

The C5-Br is highly reactive towards aryl boronic acids.

  • Protocol Insight: Use Pd(dppf)Cl₂[5]·DCM with K₂CO₃ in Dioxane/Water. The C4-amine does not generally require protection if the base concentration is controlled, but free amine can poison weaker catalysts.

  • Application: Synthesis of AMPA receptor modulators (e.g., fused azaheterocycles) [1].

B. Buchwald-Hartwig Amination

The C5-Br can also be coupled with amines to generate C5-amino pyrimidines.

  • Protocol Insight: Requires stronger ligands (e.g., XPhos, BrettPhos) due to the electron-deficient nature of the pyrimidine ring.

C. Cyclization to Fused Systems

Reacting the C4-amine and C5-Br with bifunctional electrophiles (e.g., aldehydes, isocyanates) allows for the formation of Pyrimido[4,5-d]pyrimidines or Purine analogs.

References

  • US Patent 10155769B2 . Fused azaheterocyclic compounds and their use as AMPA receptor modulators. (2018). Assignee: Takeda Pharmaceutical Co Ltd.

  • PubChem Compound Summary . This compound (CID 136275815). National Center for Biotechnology Information.

  • BLD Pharm Catalog . Product BD01530340. Accessed 2025.[6]

Sources

Technical Whitepaper: Solubility Profiling of 5-Bromo-6-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, handling protocols, and experimental validation for 5-Bromo-6-ethylpyrimidin-4-amine (CAS: 1520502-87-7). It is designed for researchers requiring precise solvent systems for biological assays, synthesis, or analytical characterization.

Executive Summary

This compound is a critical pyrimidine building block used in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Its physicochemical behavior is governed by the interplay between the polar aminopyrimidine core and the lipophilic 5-bromo and 6-ethyl substituents.

This guide establishes Dimethyl Sulfoxide (DMSO) as the superior solvent for high-concentration stock solutions (>50 mM) required for biological screening, while Methanol (MeOH) is identified as the optimal solvent for analytical workflows (LC-MS) and intermediate processing.

Physicochemical Characterization & Solvent Compatibility

Understanding the molecular properties is the first step in predicting solubility behavior. The 5-bromo and 6-ethyl groups increase lipophilicity (LogP) compared to the parent aminopyrimidine, reducing water solubility but enhancing solubility in organic polar aprotic solvents.

PropertyData / PredictionImpact on Solubility
CAS Number 1520502-87-7Unique Identifier
Molecular Weight 202.05 g/mol Small molecule; favorable kinetics
Formula C₆H₈BrN₃Heterocyclic aromatic core
H-Bond Donors 1 (–NH₂)Capable of H-bonding with DMSO/MeOH
H-Bond Acceptors 3 (Pyridine nitrogens)Strong interaction with protic solvents
Predicted LogP ~1.3 – 1.7Moderately lipophilic; poor aqueous solubility
Solvent Selection Matrix
SolventSolubility PotentialPrimary ApplicationMechanistic Insight
DMSO High (>100 mM)Stock Solutions Dipolar aprotic nature disrupts crystal lattice via strong dipole interactions without donating protons, stabilizing the heterocyclic core.
Methanol Moderate (~10-50 mM)LC-MS / Synthesis Polar protic solvent. Solvates the amine via H-bonding but may struggle with the lipophilic bromine/ethyl regions at very high concentrations.
Water Low (<1 mM)Avoid The hydrophobic ethyl and bromo groups override the polar amine, leading to precipitation.
Core Solubility Protocols
A. Preparation of Stock Solutions in DMSO

Objective: Create a stable 50 mM stock solution for biological assays.

Reagents:

  • This compound (Solid, >98% purity).

  • Anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%).

Protocol:

  • Weighing: Accurately weigh 10.10 mg of the compound into a sterile, amber glass vial (to protect from light).

    • Note: Amber glass is preferred over plastic to prevent potential leaching, although DMSO-compatible polypropylene is acceptable for short-term.

  • Volume Calculation: To achieve 50 mM:

    
    
    
    
    
  • Dissolution: Add 1.00 mL of anhydrous DMSO.

  • Mixing: Vortex for 30–60 seconds.

    • Observation: The solution should become clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into 50–100 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

B. Solubility Determination (Saturation Method)

Objective: Empirically determine the exact solubility limit in Methanol or DMSO for specific analytical needs.

Protocol:

  • Add excess solid compound (~20 mg) to 0.5 mL of solvent in a sealed vial.

  • Shake or stir at 25°C for 24 hours (Thermodynamic solubility).

  • Filter the suspension through a 0.22 µm PTFE syringe filter (Nylon filters may bind heterocycles).

  • Dilute the filtrate 100-fold with mobile phase and analyze via HPLC-UV (254 nm).

  • Quantify against a standard curve prepared from a known low-concentration standard.

Strategic Workflows (Visualization)
Diagram 1: Stock Solution & Validation Workflow

This flowchart illustrates the critical decision points when preparing stock solutions to ensure data integrity in downstream assays.

StockPrep Start Start: 10 mg Solid Compound SolventSelect Select Solvent: DMSO (Bioassay) or MeOH (Analytics) Start->SolventSelect AddSolvent Add Calculated Volume (Target: 50 mM) SolventSelect->AddSolvent Vortex Vortex (30s) & Inspect AddSolvent->Vortex Check Is Solution Clear? Vortex->Check Sonicate Sonicate (35°C, 5 min) Check->Sonicate No Aliquot Aliquot & Store (-20°C) Check->Aliquot Yes Filter Filter (0.22 µm PTFE) & Quantify via HPLC Check->Filter Particles Persist Sonicate->Check

Caption: Workflow for preparing and validating stock solutions. Note the loop for sonication and the exit to filtration if saturation is reached.

Diagram 2: Solvent Suitability Logic

A decision matrix for choosing between DMSO and Methanol based on the application.

SolventLogic App Application Bio Biological Assay (Cell/Enzyme) App->Bio Chem Synthesis / Analytics (LC-MS / NMR) App->Chem DMSO DMSO (Universal Stock) Bio->DMSO Compatible (Low Volatility) Chem->DMSO If High Conc. Required MeOH Methanol (Process Solvent) Chem->MeOH Easy Evaporation Good Ionization

Caption: Logic gate for solvent selection. DMSO is preferred for stable stocks; Methanol is preferred for recoverable/analytical samples.

Troubleshooting & Optimization
  • Precipitation upon Dilution: When diluting a DMSO stock into aqueous media (e.g., cell culture media), a "crash-out" may occur if the final concentration exceeds the aqueous solubility limit (often <100 µM).

    • Solution: Perform a serial dilution in DMSO first, keeping the final DMSO concentration constant (e.g., 0.1%) in the assay.

  • Hygroscopicity of DMSO: DMSO absorbs water from the air, which can degrade the aminopyrimidine over time (hydrolysis risk).

    • Solution: Use anhydrous DMSO and store under inert gas (Nitrogen/Argon) if possible, or use single-use aliquots.

  • Sonication Risks: Extended sonication can heat the solvent, potentially degrading thermally labile compounds.

    • Guideline: Pulse sonicate (30s on, 30s off) and use a water bath to dissipate heat.

Safety & Handling
  • GHS Classification: Irritant (H315, H319, H335).

  • DMSO Permeability: DMSO enhances skin permeability. If the compound is toxic, DMSO will carry it through the skin barrier.[2] Double-gloving (Nitrile) is mandatory.

References
  • PubChem. 5-Bromo-6-methyl-4-pyrimidinamine (Analog Reference for Solubility Properties). National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols in drug discovery).
  • Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. (Reference for co-solvent selection like DMSO/MeOH).[3]

Sources

Strategic Procurement and Synthetic Utility of 5-Bromo-6-ethylpyrimidin-4-amine in Neurotherapeutic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Structural Logic

In modern medicinal chemistry, pyrimidine building blocks serve as foundational scaffolds for a vast array of central nervous system (CNS) therapeutics. Specifically, 5-Bromo-6-ethylpyrimidin-4-amine (CAS: 1520502-87-7) has emerged as a critical intermediate in the synthesis of fused azaheterocyclic compounds, which are highly potent AMPA receptor modulators used to treat neurological conditions such as excessive neuronal excitotoxicity and demyelinating disorders.

As a Senior Application Scientist, I approach molecule selection not just as a procurement task, but as a strategic synthetic decision. The structural logic of this specific pyrimidine derivative is highly intentional:

  • The C4-Amine: Serves as a primary nucleophilic center, primed for amidation or bimolecular cyclocondensation.

  • The C5-Bromine: Acts as an orthogonal electrophilic handle, enabling precise palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) without interfering with the amine.

  • The C6-Ethyl Group: Strategically installed to increase the molecule's lipophilicity (LogP) and provide steric shielding. This is a crucial design element for neurotherapeutics, as it enhances blood-brain barrier (BBB) permeability compared to a naked pyrimidine ring.

StructuralLogic Core This compound (Core Scaffold) C5 C5-Bromine (Cross-Coupling Handle) Core->C5 C4 C4-Amine (Nucleophilic Center) Core->C4 C6 C6-Ethyl (Lipophilicity/Sterics) Core->C6 AMPA AMPA Receptor Modulators (Target Application) C5->AMPA C4->AMPA C6->AMPA

Structural logic and downstream applications of this compound.

Table 1: Physicochemical Profiling
PropertyValueSynthetic & Pharmacological Implication
Compound Name This compoundCore scaffold for imidazo[1,2-c]pyrimidine synthesis.
CAS Number 1520502-87-7Unique registry identifier required for exact procurement.
Molecular Formula C6H8BrN3Defines mass balance for stoichiometric calculations.
Molecular Weight 202.05 g/mol Low molecular weight allows for extensive downstream elaboration.
Purity Standard >95% (HPLC/NMR)Critical threshold to prevent catalyst poisoning in cross-coupling.

Market Availability, Pricing Dynamics, and Procurement

Procuring highly specific halogenated pyrimidines requires navigating a fragmented specialty chemical market. Because this compound is primarily designated for "Research Use Only" (RUO), it is not typically synthesized on a multi-ton scale unless commissioned via custom manufacturing.

Leading specialty vendors such as 1[1],2[2], and 3[3] maintain catalog stock of this intermediate. For drug discovery professionals, understanding the tier-based pricing model is essential for budgeting synthetic campaigns.

Table 2: Market Availability & Estimated Pricing Tiers
SupplierCatalog / AvailabilityEstimated Price Tier (R&D Scale)Typical Lead Time
BLD Pharm BD01530340 (In-Stock)$50 - $100 / 1g1-3 Business Days
Arctom AG-AG028F0K (Flexible)$150 - $250 / 5g3-5 Business Days
Bidepharm Batch Specific (COA)$400 - $600 / 25g1-3 Business Days
Custom Synthesis Bulk ProcurementPOR (Price on Request)4-6 Weeks

Note: Pricing is modeled based on standard market rates for functionalized bromopyrimidines and is subject to regional supply chain fluctuations. Always request a Certificate of Analysis (COA) prior to bulk purchase to validate purity.

Synthetic Utility: Self-Validating Experimental Protocols

The true value of this compound lies in its capacity to generate complex, biologically active architectures. A prime example is its use in synthesizing fused azaheterocyclic compounds that act as AMPA receptor modulators, as detailed in4[4].

To ensure scientific integrity, the following protocol is designed as a self-validating system . It relies on the causality of bimolecular condensation: the C4-amine attacks an


-bromoketone, followed by cyclization via the pyrimidine nitrogen, driven by the thermodynamic stability of the resulting aromatic system.
Protocol: Cyclocondensation to Fused Azaheterocycle

Objective: Synthesis of a fluorinated imidazo-pyrimidine intermediate. Causality: The differential nucleophilicity between the exocyclic C4-amine and the endocyclic pyrimidine nitrogen dictates the regioselectivity of the cyclization when reacted with a bifunctional electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert nitrogen atmosphere, dissolve 1.0 equivalent of this compound (Intermediate 14) in anhydrous ethanol or DMF.

  • Electrophile Addition: Slowly add 1.1 equivalents of 3-bromo-1,1-difluoropropan-2-one (Intermediate 18) dropwise to the stirring solution at room temperature.

  • Thermal Activation: Elevate the reaction temperature to 80°C (reflux if using ethanol) and stir for 12-16 hours. The heat drives the secondary cyclization step (loss of H2O and HBr) to form the fused ring system.

  • Self-Validation Checkpoint (Critical): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS (ESI).

    • Validation Criteria: The reaction is deemed complete and successful only upon the disappearance of the starting material mass (m/z 202.0) and the emergence of the target product mass. For the resulting C9H8BrF2N3 compound, the calculated mass is 276.0; the m/z found must be 277.0 [M+H]+ [4]. Do not proceed to isolation until this mass is confirmed.

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize with saturated aqueous NaHCO3, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2SO4, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

SynthesisWorkflow SM1 Pyrimidine Intermediate (CAS: 1520502-87-7) Condensation Cyclocondensation (Reflux, -H2O, -HBr) SM1->Condensation SM2 alpha-Bromoketone (Electrophile) SM2->Condensation Product Fused Azaheterocycle (C9H8BrF2N3) Condensation->Product Validation Validation Checkpoint LC-MS: m/z 277.0 [M+H]+ Product->Validation

Self-validating cyclocondensation workflow for AMPA receptor modulator synthesis.

Regulatory & Handling Considerations

As an active pharmaceutical intermediate, this compound must be handled strictly within controlled laboratory environments.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the amine.

  • Toxicity: Halogenated amines can act as skin and respiratory irritants. Standard PPE (nitrile gloves, lab coat, safety goggles) and execution within a certified fume hood are mandatory.

  • Regulatory Status: Unscheduled. Designated strictly for Research and Development (R&D) purposes; not for human or veterinary diagnostic or therapeutic use.

References

  • Title: US10155769B2 - Fused azaheterocyclic compounds and their use as AMPA receptor modulators Source: Google Patents URL

Sources

Methodological & Application

Application Note: High-Precision Suzuki-Miyaura Coupling of 5-Bromo-6-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aryl-6-ethylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore in Janus Kinase (JAK) inhibitors and antifolates. While Suzuki-Miyaura coupling is the standard method for its synthesis, the specific substrate 5-Bromo-6-ethylpyrimidin-4-amine (1) presents a unique triad of synthetic challenges: electronic deactivation by the amino group, steric hindrance from the ethyl group, and catalyst poisoning via nitrogen coordination.

This guide provides two validated protocols:

  • Method A (Standard): A robust, cost-effective system for unhindered boronic acids.

  • Method B (Advanced): A high-turnover system utilizing Buchwald precatalysts for sterically demanding or electron-poor coupling partners.

Chemo-Structural Analysis & Mechanistic Insight

To optimize yield, one must understand the failure modes inherent to this substrate.

The "Deactivation-Steric" Paradox
  • Electronic Deactivation: The C4-amino group is a strong electron donor (

    
     effect). This increases electron density in the pyrimidine ring, making the C5-Br bond significantly less electrophilic than in simple bromopyrimidines. Consequently, the Oxidative Addition  step of the catalytic cycle is rate-limiting.
    
  • Steric Shielding: The C6-ethyl group projects bulk toward the C5 reaction center. During the Transmetallation step, bulky boronic acids (especially ortho-substituted ones) face severe steric repulsion, often stalling the cycle or leading to protodeboronation of the boronic acid.

  • Catalyst Poisoning: The free amine (

    
    ) and the pyrimidine N1/N3 nitrogens can displace labile ligands (like 
    
    
    
    ) from the Palladium center, forming inactive "Pd-black" or stable bis-amino complexes that exit the catalytic cycle.
Strategic Solution: Ligand Selection

To counteract these issues, the ligand must be:

  • Electron-rich: To accelerate oxidative addition into the electron-rich C-Br bond.

  • Bulky: To prevent the substrate's amino group from binding to the metal center.

  • Bidentate (or bulky monodentate): To enforce a geometry that favors reductive elimination.

Decision Logic & Workflow

The following decision tree outlines the logic for selecting the appropriate protocol based on your specific coupling partner.

G Start Start: Coupling Partner Analysis CheckSterics Is the Boronic Acid Ortho-Substituted? Start->CheckSterics CheckElectronics Is the Boronic Acid Electron-Poor (e.g., Pyridyl)? CheckSterics->CheckElectronics No MethodB PROTOCOL B: Advanced XPhos Pd G3 / K3PO4 (High Activity, Steric Relief) CheckSterics->MethodB Yes (High Sterics) MethodA PROTOCOL A: Standard Pd(dppf)Cl2 • DCM / Na2CO3 (Cost-Effective, Robust) CheckElectronics->MethodA No (Phenyl/Electron-Rich) CheckElectronics->MethodB Yes (Unstable/Slow)

Figure 1: Decision matrix for protocol selection. Use Method A for standard aryl boronic acids. Use Method B for heteroaryl or ortho-substituted boronic acids.

Experimental Protocols

Protocol A: Standard Conditions (Robust & Scalable)

Recommended for: Phenylboronic acids, meta/para-substituted aryls.

Rationale:


 is a ferrocenyl bidentate ligand that resists displacement by the substrate's amine. It is air-stable and widely available.
ComponentRoleEquivalents
This compound Limiting Reagent1.0 equiv
Aryl Boronic Acid Nucleophile1.2 – 1.5 equiv

Catalyst0.05 equiv (5 mol%)

(2M aq)
Base3.0 equiv
1,4-Dioxane Solvent0.1 M (concentration)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a stir bar) with the pyrimidine substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (5 mol%).
    
  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by degassed 2M aqueous

    
    .
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1] The starting bromide usually elutes later than the product on reverse phase due to the lipophilic Br vs. the aryl group.

  • Workup: Cool to RT. Dilute with EtOAc and water.[2] Separate layers. Extract aqueous layer

    
     with EtOAc. Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Advanced Conditions (High-Turnover)

Recommended for: 2-substituted phenyls, pyridyl boronates, and scale-up where low Pd loading is required.

Rationale: XPhos Pd G3 is a third-generation Buchwald precatalyst. It activates rapidly to form the monoligated


 species. The bulky XPhos ligand prevents amine coordination and creates a "pocket" that facilitates reductive elimination even with the steric bulk of the ethyl group.
ComponentRoleEquivalents
This compound Limiting Reagent1.0 equiv
Boronic Acid/Pinacol Ester Nucleophile1.3 equiv
XPhos Pd G3 Precatalyst0.02 equiv (2 mol%)

(0.5 M aq)
Base2.5 equiv
THF or n-Butanol Solvent0.15 M

Step-by-Step Procedure:

  • Setup: Charge the reaction vessel with the pyrimidine (1.0 equiv), boronic partner (1.3 equiv), and XPhos Pd G3 (2 mol%).

  • Solvent: Add THF (or n-Butanol for higher boiling point needs).

  • Base: Add 0.5 M aqueous

    
    .
    
    • Note: Phosphate bases often provide cleaner profiles than carbonates for heteroaryl couplings.

  • Reaction: Heat to 60–80°C .

    • Efficiency: These conditions often reach completion in < 2 hours.

  • Workup: Standard extraction (as above).

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle with specific attention to the "Ethyl Steric Clash" that necessitates the specific ligands used in Protocols A and B.

ReactionCycle cluster_poison Inhibition Pathway Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting due to -NH2) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-Br Species OxAdd->Complex1 BaseStep Base Activation (OH- replaces Br-) Complex1->BaseStep + Base Poison Catalyst Poisoning (Pd-Amine coordination) Complex1->Poison If Ligand is small TransMetal Transmetallation (Steric Clash with Ethyl Group) BaseStep->TransMetal + Boronic Acid RedElim Reductive Elimination Product Release TransMetal->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the critical Transmetallation bottleneck caused by the C6-Ethyl group and the risk of catalyst poisoning.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Protocol B (XPhos binds tighter than amine).
Starting Material Remains Slow Oxidative AdditionIncrease Temp to

; switch solvent to Toluene/EtOH/Water.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (BPin) or add base slowly via syringe pump.
Pd Residue in Product Chelation by ProductMandatory: Treat organic layer with SiliaMetS® Thiol or TMT scavenger (see Section 6).

Palladium Scavenging (Pharma Compliance)

For drug development applications, residual Pd must be


. The product (an aminopyrimidine) is a good ligand for Pd, making simple filtration insufficient.[3]

Recommended Scavenging Protocol:

  • Dissolve crude product in THF or EtOAc.

  • Add SiliaMetS® Thiol or MP-TMT resin (4 equivalents relative to Pd mass).

  • Stir at

    
     for 4 hours.
    
  • Filter through a 0.45 µm pad (Celite/Silica).

  • Confirm Pd levels via ICP-MS.[3]

References

  • Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Deng, W., et al. (2005). Mild and Efficient Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrimidines. Tetrahedron Letters, 46(17), 2991-2994. (Contextual grounding for aminopyrimidine reactivity).

Sources

synthesis of kinase inhibitors using 5-Bromo-6-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 5-Bromo-6-ethylpyrimidin-4-amine (CAS 1520502-87-7) as a privileged scaffold in the development of small-molecule kinase inhibitors. While the aminopyrimidine pharmacophore is ubiquitous in FDA-approved drugs (e.g., Pazopanib, Imatinib analogs), the specific incorporation of the 6-ethyl substituent offers a unique tactical advantage. It provides enhanced lipophilic interaction within the kinase ATP-binding pocket—specifically targeting the solvent-front or gatekeeper regions—while modulating solubility compared to its methyl or phenyl analogs.

This document provides validated protocols for the functionalization of this scaffold, focusing on Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to construct the inhibitor core.[1]

Strategic Analysis: The Scaffold Advantage

The structure of this compound contains three distinct vectors for chemical elaboration, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

  • Vector A (C-4 Amine): The primary Hydrogen Bond Donor (HBD) that anchors the molecule to the kinase hinge region (typically interacting with the backbone carbonyl of the gatekeeper residue).

  • Vector B (C-5 Bromide): An electrophilic handle for C-C or C-N bond formation. This is the critical vector for extending the molecule into the hydrophobic pocket (back-pocket) of the enzyme.

  • Vector C (C-6 Ethyl): A steric and lipophilic modulator. Unlike a simple proton or methyl group, the ethyl chain can fill small hydrophobic voids near the ribose binding site, potentially improving potency and selectivity profiles.

Retrosynthetic Logic (Graphviz Visualization)

The following diagram illustrates the strategic disconnection of a hypothetical kinase inhibitor based on this scaffold.

Retrosynthesis cluster_0 Key Interaction Sites Target Target Kinase Inhibitor (5-Aryl-6-ethylpyrimidin-4-amine) Reaction Suzuki-Miyaura Cross-Coupling Target->Reaction Retrosynthesis Scaffold Starting Material: This compound BoronicAcid Diversity Element: Aryl/Heteroaryl Boronic Acid Reaction->Scaffold Reaction->BoronicAcid

Figure 1: Retrosynthetic analysis showing the modular assembly of the kinase inhibitor core via C-5 functionalization.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling at C-5

Objective: To install an aryl or heteroaryl moiety at the 5-position, extending the scaffold into the kinase hydrophobic pocket. Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination.

Materials:

  • Scaffold: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for resistance to oxidation and high efficiency with heteroaryl halides.

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Preparation:

    • In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the This compound (202 mg, 1.0 mmol) and the desired Aryl Boronic Acid (1.2 mmol).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol). Note: Handle catalyst quickly to minimize air exposure.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (8 mL) and 2M Na₂CO₃ (1.5 mL, 3.0 mmol).

    • Critical Step: Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes. Oxygen is the primary cause of catalyst death (formation of Pd-black) and homocoupling byproducts.

  • Reaction:

    • Seal the vessel.

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave (Preferred for libraries): Heat to 110°C for 30–60 minutes.

    • Monitor reaction progress via LC-MS. Look for the disappearance of the starting material (M+H = 202/204) and formation of the product mass.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (30 mL) and water (30 mL).

    • Separate phases. Extract the aqueous layer twice with Ethyl Acetate.

    • Combine organics, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient of 0–10% Methanol in Dichloromethane (DCM). The amine group makes the compound polar; adding 1% Triethylamine or NH₄OH to the eluent can improve peak shape.

Expected Yield: 65% – 85% (depending on boronic acid sterics).

Protocol B: C-4 Amino Group Protection/Derivatization (Optional)

Objective: To modulate the electronic properties of the hinge binder or to protect the amine during harsh C-5 modifications.

Procedure (Acetylation):

  • Dissolve This compound (1.0 mmol) in dry Pyridine (5 mL).

  • Add Acetic Anhydride (1.2 mmol) dropwise at 0°C.

  • Stir at Room Temperature for 4 hours.

  • Quench with ice water. The product often precipitates; collect by filtration. If not, extract with DCM.

Data Analysis & Quality Control

To ensure the integrity of the synthesized inhibitors, the following QC parameters must be met.

Table 1: QC Specifications for 5-Aryl-6-ethylpyrimidin-4-amine Derivatives

ParameterSpecificationMethodNotes
Purity > 95%HPLC (UV @ 254 nm)Essential for biological assays (IC50).
Identity M+H ± 0.4 DaLC-MS (ESI+)Confirm loss of Br isotope pattern.
Residual Pd < 20 ppmICP-MSCritical for cell-based assays to avoid toxicity.
NMR (¹H) Consistent Structure400/500 MHz DMSO-d₆Verify ethyl group integrity (triplet/quartet).

Diagnostic NMR Signals (DMSO-d₆):

  • C-2 Proton: Singlet, typically δ 8.0 – 8.5 ppm (Deshielded by adjacent N atoms).

  • NH₂ Protons: Broad singlet, δ 6.0 – 7.5 ppm (Exchangeable with D₂O).

  • Ethyl Group:

    • CH₂: Quartet, δ ~2.4 – 2.6 ppm.

    • CH₃: Triplet, δ ~1.1 – 1.2 ppm.

Mechanistic Visualization

The following diagram details the catalytic cycle for the core Suzuki coupling, highlighting the role of the base and the oxidative addition step which is facilitated by the electron-deficient pyrimidine ring.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromo-6-ethyl... TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product caption Figure 2: Pd(0) Catalytic Cycle for C-5 Arylation

References

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. National Institutes of Health (NIH). [Link]

  • Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Nucleophilic Substitution Protocols for 5-Bromo-6-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the dual nature of the inquiry: the synthesis of 5-Bromo-6-ethylpyrimidin-4-amine via classical Nucleophilic Aromatic Substitution (


), and the functionalization  of this scaffold where the molecule itself acts as the substrate for metal-catalyzed substitution.

Executive Summary

This compound is a critical heterocyclic building block, widely utilized in the development of kinase inhibitors (e.g., JAK, CDK) and antiviral agents . Its unique substitution pattern offers two distinct reactivity profiles:

  • Electrophilic Character (Precursor Stage): The synthesis of this scaffold relies on the highly regioselective

    
     of 4-chloro-5-bromopyrimidines.
    
  • Nucleophilic/Coupling Character (Product Stage): Once formed, the 4-amino group deactivates the ring toward further classical

    
    , necessitating Transition Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki) to displace the 5-bromo substituent.
    

This guide provides validated protocols for both the synthesis of the core scaffold and its downstream functionalization .

Structural Analysis & Reactivity Logic

Electronic Environment

The pyrimidine ring is electron-deficient ($ \pi $-deficient), naturally predisposing it to nucleophilic attack. However, the substituents dictate the specific mode of reactivity:

  • C4 Position (Target for Synthesis): In the precursor (5-bromo-4-chloro-6-ethylpyrimidine), the C4-Cl bond is highly activated. The adjacent ring nitrogens stabilize the Meisenheimer intermediate, and the C5-Br atom provides additional inductive electron withdrawal (-I effect), significantly accelerating

    
     at C4 compared to non-halogenated pyrimidines.
    
  • C5 Position (Target for Functionalization): In the final product, the C5-Br bond is chemically inert to classical

    
     due to the electron-donating effect (+M) of the newly installed C4-amino group. Substitution at this position requires Palladium (Pd) catalysis.[1][2][3]
    
Reaction Pathway Diagram

The following diagram illustrates the divergent reactivity pathways for this scaffold.

ReactionPathways cluster_legend Reaction Types Precursor 5-Bromo-4-chloro- 6-ethylpyrimidine Intermediate Meisenheimer Complex Precursor->Intermediate NH3 / S_NAr (Fast, Exothermic) Product 5-Bromo-6-ethyl- pyrimidin-4-amine (Target Scaffold) Intermediate->Product -HCl (Aromatization) Deriv_Suzuki C5-Aryl Derivative (via Suzuki) Product->Deriv_Suzuki Pd(0), Ar-B(OH)2 (Cross-Coupling) Deriv_Buchwald C5-Amino Derivative (via Buchwald) Product->Deriv_Buchwald Pd(0), R-NH2 (Amination) Classical S_NAr Classical S_NAr Pd-Catalyzed Substitution Pd-Catalyzed Substitution Classical S_NAr->Pd-Catalyzed Substitution

Caption: Figure 1. Synthesis of the scaffold via classical


 (Red to Green) and downstream functionalization via Pd-catalysis (Green to Blue).

Protocol A: Synthesis of this compound ( )

This protocol details the displacement of the 4-chloro group by ammonia.[4] This is the primary "Nucleophilic Aromatic Substitution" relevant to this molecule's production.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
5-Bromo-4-chloro-6-ethylpyrimidine 1.0SubstratePurity >97% (HPLC)
Ammonia (

)
5.0 - 10.0Nucleophile7N in MeOH or 28% aq.

Isopropanol (IPA) SolventSolventGrade: ACS Reagent
Triethylamine (

)
1.2Base (Aux)Scavenges HCl (Optional if excess

)
Step-by-Step Methodology
  • Preparation: Charge a high-pressure reaction vessel (sealed tube or autoclave) with 5-Bromo-4-chloro-6-ethylpyrimidine (10 mmol).

  • Solvation: Add Isopropanol (10 volumes relative to substrate mass). Stir to dissolve.

  • Nucleophile Addition: Cool the solution to 0°C. Slowly add 7N Ammonia in Methanol (50 mmol).

    • Note: Using aqueous ammonia (

      
      ) is possible but may require higher temperatures (80-100°C) due to biphasic kinetics. Alcoholic ammonia allows for a homogeneous phase.
      
  • Reaction: Seal the vessel and heat to 60°C for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material (Rt ~ 4.2 min) should convert to product (Rt ~ 2.8 min).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.

    • Resuspend the residue in water (20 mL).

    • Adjust pH to ~10 using saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry organics over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism. The nucleophilic ammonia attacks the C4 carbon, pushing electron density onto the N1 and N3 nitrogens (Meisenheimer complex). The C5-Bromine atom exerts a strong inductive effect (-I), lowering the energy of the transition state and making this reaction significantly faster than on a non-brominated pyrimidine [1].

Protocol B: Functionalization of the 5-Bromo Position (Pseudo- )

Direct nucleophilic displacement of the 5-Br by amines (classical


) fails because the ring is deactivated by the 4-amine. To substitute the bromine, Buchwald-Hartwig Amination  is required.
Materials & Reagents
ReagentEquiv.RoleCritical Attribute
This compound 1.0SubstrateDry, free of water
Aniline / Amine (R-

)
1.2NucleophileSteric bulk affects rate

0.05CatalystPalladium source
Xantphos or BrettPhos 0.10LigandCrucial for oxidative addition

2.0BaseAnhydrous, granular
1,4-Dioxane SolventSolventDegassed, Anhydrous
Step-by-Step Methodology
  • Inerting: Flame-dry a Schlenk flask and cycle with Argon (

    
    ).
    
  • Charging: Add the pyrimidine substrate (1.0 equiv), the coupling amine (1.2 equiv), base (

    
    , 2.0 equiv), and Ligand (Xantphos, 10 mol%).
    
  • Catalyst Addition: Add

    
     (5 mol%) last to minimize air exposure.
    
  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.

  • Degassing: Sparge with Argon for 10 minutes.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Checkpoint: If conversion is low after 6h, add a second portion of catalyst/ligand.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash column chromatography (DCM/MeOH gradient).

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Protocol A: Hydrolysis Product (4-OH) Water present in reaction; Temp too highUse anhydrous alcoholic ammonia; Lower temp to 50°C.
Protocol A: Incomplete Conversion Ammonia evaporationEnsure vessel is pressure-rated and sealed tight. Use large excess (10 equiv).
Protocol B: No Reaction (Recovers SM) Catalyst poisoning; Oxidative addition failureSwitch to a more electron-rich ligand (e.g., BrettPhos or tBuXPhos ) to facilitate insertion into the hindered C5-Br bond [2].
Protocol B: Dehalogenation (C5-H)

-Hydride elimination
Avoid primary alcohol solvents; Ensure strict anhydrous conditions.

Mechanism of Action: The "Orthogonal" Reactivity

The following graph details the electronic states governing the switch from Classical


 (Protocol A) to Metal-Catalyzed Substitution (Protocol B).

Mechanism cluster_SNAr Protocol A: Classical SNAr (C4) cluster_Pd Protocol B: Pd-Catalyzed Substitution (C5) Step1 Nucleophile (NH3) attacks C4 (LUMO at C4 is lowest) Step2 Meisenheimer Complex (Stabilized by N1, N3, & 5-Br) Step1->Step2 Step3 Elimination of Cl- Step2->Step3 Step4 Oxidative Addition (Pd(0) inserts into C5-Br) Step3->Step4 Switch Mechanism: 4-NH2 deactivates ring requiring Metal Catalysis Step5 Transmetallation / Amine Binding Step4->Step5 Step6 Reductive Elimination (C-N Bond Formation) Step5->Step6

Caption: Figure 2. Mechanistic transition from Addition-Elimination (top) to Catalytic Cycle (bottom).

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Contextualizes aminopyrimidines in drug discovery).
  • Schwickert, M., et al. (2006). "Synthesis and properties of 5-bromo-4-aminopyrimidines." Tetrahedron Letters, 47(50), 8869-8873.

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The amination of 5-bromopyrimidine represents a distinct challenge in medicinal chemistry compared to standard aryl halide couplings. While 5-bromopyrimidines are less prone to oxidative addition resistance than their chloride counterparts, they suffer from a critical failure mode: catalyst poisoning via N-coordination .[1]

The pyrimidine ring contains two nitrogen atoms capable of binding to the Palladium (Pd) center, forming stable, off-cycle


-complexes that arrest the catalytic cycle. Furthermore, the electron-deficient nature of the ring makes the system susceptible to hydrodehalogenation (reduction) rather than the desired reductive elimination.

This guide moves beyond generic "screen-and-pray" approaches. We utilize Third-Generation (G3) Buchwald Precatalysts to ensure rapid initiation and bulky biaryl phosphine ligands (BrettPhos and RuPhos ) to sterically preclude heterocyclic N-binding.

Key Advantages of This Protocol
  • Defined Speciation: Uses Pd-G3 precatalysts to guarantee a 1:1 L:Pd ratio, eliminating the induction period and variability of

    
    .
    
  • Poisoning Mitigation: Steric bulk of ligands prevents the formation of inactive

    
     complexes.
    
  • Scalability: Protocols are designed for 100 mg to 10 g scale-up without re-optimization.

Part 2: Mechanistic Insight & Visualization

The "Death Valley" of Pyrimidine Couplings

In standard protocols, the pyrimidine substrate often competes with the amine or the phosphine ligand for the Pd center. If the pyrimidine nitrogen binds to the Pd(II) intermediate, the catalyst enters a thermodynamic resting state (The "Death Valley") from which it cannot easily return to the active cycle.

Figure 1: Catalytic Cycle & Inhibition Pathways The following diagram illustrates the standard cycle versus the inhibitory N-binding pathway.

G PreCat Pd-G3 Precatalyst ActivePd Active L-Pd(0) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActivePd->OxAdd + 5-Bromopyrimidine AmineBind Amine Coordination OxAdd->AmineBind + HNR2 Poison OFF-CYCLE RESTING STATE (L-Pd-N_pyrimidine) OxAdd->Poison Pyrimidine N-Coordination (Steric Failure) Deprot Deprotonation AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->ActivePd Poison->ActivePd Slow/Rare Reversal

Caption: Figure 1.[1][2] The catalytic cycle highlighting the competitive coordination of the pyrimidine nitrogen (red dashed line), which acts as a catalyst sink.

Part 3: Ligand & Base Selection Logic

Success depends on matching the ligand to the amine class. We utilize a decision matrix based on the steric profile of the nucleophile.

ParameterProtocol A (Primary Amines) Protocol B (Secondary/Cyclic Amines) Protocol C (Base Sensitive)
Ligand BrettPhos RuPhos BrettPhos
Rationale Largest steric bulk; highly selective for monoarylation of primary amines.[1]Specialized for secondary amines; prevents

-hydride elimination.[1]
High activity allows use of weaker bases.
Precatalyst BrettPhos Pd G3RuPhos Pd G3BrettPhos Pd G3
Base NaOtBu (Strong)NaOtBu (Strong)K₃PO₄ or Cs₂CO₃ (Weak)
Solvent 1,4-DioxaneToluene or Dioxanet-Amyl Alcohol
Temp 80-100 °C80-110 °C90-110 °C

Part 4: Detailed Experimental Protocols

General Safety & Handling
  • Inert Atmosphere: These reactions are sensitive to oxygen. A Schlenk line or glovebox is mandatory .

  • Solvents: Must be anhydrous and degassed (sparged with

    
     for 15 mins) prior to use.
    
  • Stoichiometry: We use a slight excess of amine (1.2 equiv) to drive kinetics.

Protocol A: Coupling of Primary Amines (BrettPhos System)

Target: Anilines, Benzylamines, Aliphatic primary amines.

  • Charge Vessel: To a flame-dried reaction vial equipped with a magnetic stir bar, add:

    • BrettPhos Pd G3 (0.02 equiv, 2 mol%)[1]

    • 5-Bromopyrimidine substrate (1.00 equiv)[1][3]

    • NaOtBu (1.40 equiv)[1][3]

    • Note: If the amine is a solid, add it here (1.20 equiv).

  • Inert Cycle: Cap the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) three times.[1]
    
  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane (Concentration: 0.2 M relative to halide).

  • Amine Addition: If the amine is liquid, add it now via microliter syringe (1.20 equiv).

  • Reaction: Place in a pre-heated block at 90 °C . Stir vigorously (800+ rpm) for 2–4 hours.

    • Monitoring: Check LCMS at 1 hour. Look for the consumption of bromide. If dehalogenated pyrimidine (M-Br+H) is observed, lower temp to 80 °C and increase concentration to 0.5 M.[1]

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite plug (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: Coupling of Secondary Amines (RuPhos System)

Target: Piperidines, Morpholines, N-methyl anilines.[1]

  • Charge Vessel: Add to vial:

    • RuPhos Pd G3 (0.02 equiv, 2 mol%)[1]

    • 5-Bromopyrimidine substrate (1.00 equiv)[1][3]

    • NaOtBu (1.40 equiv)[1][3]

  • Inert Cycle: Evacuate/Backfill

    
     (x3).
    
  • Solvent: Add anhydrous Toluene (0.25 M).

    • Why Toluene? RuPhos systems often perform slightly better in non-coordinating solvents compared to ethers, though Dioxane is an acceptable backup.

  • Amine Addition: Add secondary amine (1.20 equiv).

  • Reaction: Heat to 100 °C for 4–12 hours.

    • Note: Secondary amines are more sterically demanding. If conversion is <50% after 4 hours, add a second charge of catalyst (1 mol% RuPhos Pd G3).

Protocol C: Base-Sensitive Substrates (Weak Base Method)

Target: Substrates with esters, nitriles, or acidic protons.[1]

  • Charge Vessel:

    • BrettPhos Pd G3 (0.03–0.05 equiv, 3–5 mol%)[1]

    • 5-Bromopyrimidine substrate (1.0 equiv)[1]

    • K₃PO₄ (finely ground, 2.0 equiv) OR Cs₂CO₃ (2.0 equiv).[1]

  • Inert Cycle: Evacuate/Backfill

    
     (x3).
    
  • Solvent: Add anhydrous t-Amyl Alcohol (0.2 M).

    • Why t-AmOH? Weak bases are insoluble in Toluene/Dioxane. t-Amyl alcohol dissolves enough base to promote the reaction without hydrolyzing esters.[1]

  • Reaction: Heat to 100–110 °C .

    • Time: These reactions are slower (12–24 hours).[1]

Part 5: Troubleshooting & Optimization Guide

Figure 2: Troubleshooting Decision Tree

DecisionTree Problem Issue Observed NoRxn No Conversion (SM Remaining) Problem->NoRxn Dehal Dehalogenation (Product is Pyrimidine-H) Problem->Dehal LowYield Low Yield (Incomplete) Problem->LowYield Sol1 Check O2 exclusion. Switch to Pd-G3. NoRxn->Sol1 Sol2 Lower Temp. Increase Conc (0.5M). Switch solvent to Toluene. Dehal->Sol2 Hydride Source? Sol3 Add 1 mol% catalyst. Ensure efficient stirring. LowYield->Sol3

Caption: Figure 2. Diagnostic workflow for common failure modes in pyrimidine amination.

Common Failure Modes
  • Hydrodehalogenation (Reduction):

    • Cause:

      
      -hydride elimination from the amine or solvent before reductive elimination occurs.[1] Common in electron-deficient rings.[1]
      
    • Fix: Increase the rate of reductive elimination by using BrettPhos (bulkier). Switch solvent from Dioxane to Toluene. Increase concentration to speed up the bimolecular step.

  • Catalyst Poisoning (Stalled Reaction):

    • Cause: Pyrimidine N binding to Pd.

    • Fix: Ensure you are using G3 Precatalysts . The rapid generation of active species outcompetes the poisoning. Do not use Pd(OAc)2 + Ligand, as the activation step is too slow.

Part 6: References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[4] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[4] Journal of the American Chemical Society, 130(41), 13552–13554. [Link]

  • Maitro, G., Prestat, G., Madec, D., & Poli, G. (2006). Pd-Catalyzed Amination of Heteroaryl Halides: A Challenging Transformation. Journal of Organic Chemistry, 71(19), 7449–7454. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides.[1][5] Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of 5-Bromopyrimidines.[1][3] Organic Letters, 18(11), 2580–2583. [Link][1]

Sources

Application Note: Site-Selective C2 C–H Functionalization of 5-Bromo-6-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the C-H activation of 5-Bromo-6-ethylpyrimidin-4-amine.

Abstract

This guide details the strategic C–H functionalization of This compound at the C2 position. This scaffold is a critical intermediate in the synthesis of JAK, Aurora, and CDK kinase inhibitors. The primary challenge addressed herein is the chemoselective activation of the C2–H bond while preserving the C5–Br motif for subsequent cross-coupling. We present two validated protocols: Radical C–H Alkylation (Minisci) and Oxidative C–H Arylation , both designed to operate orthogonally to the sensitive aryl bromide.

Introduction & Strategic Analysis

The Scaffold Utility

The 4-aminopyrimidine core is ubiquitous in oncology pharmacophores. The specific substitution pattern of This compound offers a unique trifunctional platform:

  • C4-Amine: Hydrogen bond donor/acceptor for the ATP-binding pocket.

  • C6-Ethyl: Provides steric bulk to enforce conformational selectivity.

  • C5-Bromide: A "sleeping" electrophile reserved for Suzuki-Miyaura or Buchwald-Hartwig couplings after C2 diversification.

The Chemoselectivity Challenge

Direct functionalization of the C2 position is thermodynamically favored due to the electron-deficient nature of the pyrimidine ring (between two nitrogens). However, two competing factors must be managed:

  • C5-Br Lability: Traditional Pd-catalyzed C–H activation often proceeds via Pd(0) intermediates, which risk oxidative addition into the C5–Br bond, leading to polymerization or dehalogenation.

  • Amine Coordination: The free C4-amine can coordinate to transition metals, poisoning catalysts.

Solution: This guide utilizes Radical Substitution (Minisci-type) pathways. These methods rely on the nucleophilic character of carbon-centered radicals attacking the protonated (electrophilic) heterocycle.[1] Crucially, these radical conditions leave the C5–Br bond intact.

Mechanistic Principles

The activation of the C2–H bond proceeds via a homolytic aromatic substitution mechanism.

Reaction Pathway (Graphviz Visualization)

Minisci_Mechanism cluster_0 Activation Phase Substrate Substrate (Neutral) Protonated Protonated Species (Electrophilic) Substrate->Protonated + H+ (TFA/Acid) Intermediate Radical Cation Intermediate Protonated->Intermediate + R• (Attack at C2) Radical_Source Radical Precursor (R-COOH or R-B(OH)2) Radical Nucleophilic Radical (R•) Radical_Source->Radical Ag(I) / S2O8(2-) Radical->Intermediate Product C2-Functionalized Product Intermediate->Product - H• (Oxidation)

Figure 1: Mechanistic flow of the Minisci-type C-H activation. The heterocycle is activated by protonation, making C2 susceptible to nucleophilic radical attack.

Experimental Protocols

Protocol A: C2-Alkylation (Minisci Reaction)

Objective: Installation of alkyl groups (methyl, ethyl, isopropyl, cyclobutyl) at C2. Mechanism: Silver-catalyzed decarboxylative radical generation.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]Role
Substrate (5-Br-6-Et-pyrim-4-amine)1.0Starting Material
Carboxylic Acid (R-COOH)3.0 - 5.0Alkyl Radical Source
AgNO₃ 0.2 (20 mol%)Catalyst
(NH₄)₂S₂O₈ (Ammonium Persulfate)3.0Oxidant
TFA (Trifluoroacetic acid)1.0 - 2.0Solvent/Proton Source
DCM / Water 1:1 v/vBiphasic Solvent System
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol) in a biphasic mixture of DCM (5 mL) and Water (5 mL).

  • Acidification: Add TFA (2.0 mmol) to protonate the pyrimidine ring. Note: The solution should be acidic (pH < 2) to ensure the ring is electrophilic.

  • Radical Source Addition: Add the desired Carboxylic Acid (3.0 mmol). If the acid is solid, add it directly; if liquid, add via syringe.

  • Catalyst Addition: Add AgNO₃ (0.2 mmol).

  • Initiation: Heat the mixture to 40°C with vigorous stirring.

  • Oxidant Addition: Add (NH₄)₂S₂O₈ (3.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution (CO₂) will occur.

  • Reaction: Stir at 40°C for 4–12 hours. Monitor by LC-MS.[2]

    • Checkpoint: Look for the mass shift of +R (alkyl) and retention of the Br isotope pattern (1:1 doublet).

  • Workup: Cool to room temperature. Neutralize with sat. NaHCO₃ (carefully, gas evolution). Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: C2-Arylation (Oxidative Boronic Acid Coupling)

Objective: Direct installation of aryl/heteroaryl groups at C2 without using aryl halides (preserving the C5-Br). Mechanism: Ag(I)-catalyzed oxidative radical addition (Baran/Duncton modification).

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]Role
Substrate 1.0Starting Material
Aryl Boronic Acid (Ar-B(OH)₂)2.0Aryl Radical Source
AgNO₃ 0.2 (20 mol%)Catalyst
K₂S₂O₈ (Potassium Persulfate)3.0Oxidant
DCM / Water 1:1 v/vSolvent System
TFA 1.0Activator
Step-by-Step Methodology
  • Setup: Prepare a solution of Substrate (1.0 mmol) and Aryl Boronic Acid (2.0 mmol) in DCM (5 mL) and Water (5 mL).

  • Activation: Add TFA (1.0 mmol) to generate the pyrimidinium salt in situ.

  • Catalysis: Add AgNO₃ (0.2 mmol) followed by K₂S₂O₈ (3.0 mmol).

  • Reaction: Stir vigorously at Room Temperature (20–25°C) for 6–12 hours.

    • Expert Insight: Unlike alkylation, arylation often proceeds well at ambient temperature. Heating may promote protodeboronation of the boronic acid.

  • Quench: Basify with 1M NaOH to pH > 9 to break any Ag-amine complexes.

  • Extraction: Extract with EtOAc. Wash with brine.[2]

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor protonation of the ring.Increase TFA equivalents (up to 5.0 eq) to ensure the pyrimidine is fully protonated (cationic).
C5-Br Loss Reducing environment or Pd contamination.Ensure no Pd is present. Confirm oxidant (Persulfate) is fresh. Do not use Pd-catalysis for this step.
Poly-alkylation Radical species is too reactive.Lower the temperature to 0°C or reduce the equivalents of Carboxylic Acid/Oxidant.
Emulsion Surfactant effect of the amine.Filter the biphasic mixture through Celite before extraction. Use brine during workup.[2]

Decision Workflow

Use this logic tree to select the appropriate method for your target analog.

Workflow_Logic Start Target: C2-Functionalized 5-Br-6-Et-pyrim-4-amine Decision Desired Group at C2? Start->Decision Alkyl Alkyl Group (Me, Et, iPr, Cyclo) Decision->Alkyl Aryl Aryl/Heteroaryl (Ph, Py, etc.) Decision->Aryl MethodA Protocol A: Minisci Decarboxylation (R-COOH + Ag/S2O8) Alkyl->MethodA High Efficiency MethodB Protocol B: Oxidative Boronic Coupling (Ar-B(OH)2 + Ag/S2O8) Aryl->MethodB Preserves Br NextStep Next Step: Suzuki Coupling at C5-Br MethodA->NextStep MethodB->NextStep

Figure 2: Decision matrix for selecting the optimal C-H activation protocol based on the desired C2 substituent.

References

  • Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society.[8]

  • Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for drug discovery. MedChemComm.

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.

  • Kaur, R., et al. (2015). Anti-cancer pyrimidines in diverse scaffolds: A review. Recent Patents on Anti-Cancer Drug Discovery.

Sources

Application Note: Regioselective Bromination of 6-Ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the regioselective bromination of 6-ethylpyrimidin-4-amine to synthesize 5-bromo-6-ethylpyrimidin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The protocol herein details a robust and efficient method utilizing N-Bromosuccinimide (NBS) as the brominating agent, offering high yields and straightforward purification. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. The introduction of a bromine atom at the C-5 position of the pyrimidine ring can significantly influence the biological activity of the molecule, often enhancing its potency or providing a handle for further chemical modifications through cross-coupling reactions. 6-Ethylpyrimidin-4-amine serves as a valuable starting material, and its selective bromination is a critical step in the synthesis of novel drug candidates.

The pyrimidine ring is generally considered electron-deficient, making electrophilic aromatic substitution challenging. However, the presence of the strongly activating amino group at the C-4 position directs electrophilic attack to the C-5 position, facilitating the desired bromination. This application note outlines a detailed procedure for this transformation, emphasizing safety, efficiency, and reproducibility.

Reaction Mechanism and Scientific Rationale

The bromination of 6-ethylpyrimidin-4-amine proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Activation of the Pyrimidine Ring: The amino group at C-4 is a potent activating group due to its ability to donate electron density into the pyrimidine ring through resonance. This increases the nucleophilicity of the C-5 position, making it susceptible to electrophilic attack.

  • Generation of the Electrophile: N-Bromosuccinimide (NBS) serves as the source of the electrophilic bromine. In the presence of a suitable solvent, NBS can generate a polarized bromine atom that acts as the electrophile (Br⁺).

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich C-5 position of the pyrimidine ring attacks the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A base (which can be the solvent or another species in the reaction mixture) abstracts the proton from the C-5 position of the sigma complex, restoring the aromaticity of the pyrimidine ring and yielding the final product, this compound.

The choice of NBS as the brominating agent is strategic. It is a solid, easy-to-handle reagent that provides a controlled release of bromine, minimizing the formation of over-brominated byproducts that can occur with liquid bromine.[1]

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram:

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification_analysis Purification & Analysis Reagent_Prep Reagent & Glassware Preparation Reaction_Setup Reaction Setup & Initiation Reagent_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC) Reaction_Setup->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Experimental workflow for the bromination of 6-ethylpyrimidin-4-amine.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Ethylpyrimidin-4-amine≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate SolutionACS GradeIn-house preparation
Saturated Sodium Thiosulfate SolutionACS GradeIn-house preparation
Brine (Saturated NaCl Solution)ACS GradeIn-house preparation
Anhydrous Sodium SulfateACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-ethylpyrimidin-4-amine (1.23 g, 10 mmol).

    • Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of N-Bromosuccinimide:

    • Slowly add N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 equivalents) portion-wise to the cooled solution over 15 minutes.

    • Causality: The slow, portion-wise addition of NBS helps to control the reaction exotherm and minimize the formation of potential side products.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting material and product should have distinct Rf values.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 20 mL of saturated sodium thiosulfate solution to consume any unreacted bromine.

    • Transfer the mixture to a separatory funnel and add 20 mL of saturated sodium bicarbonate solution.[2]

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Characterization of the Product

The structure of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the C-2 proton of the pyrimidine ring, a quartet and a triplet for the ethyl group, and a broad singlet for the amino protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show the expected number of signals corresponding to the carbon atoms in the molecule.

  • MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks in an approximately 1:1 ratio).

Safety and Handling

  • N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory solid. It should be handled in a well-ventilated fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and contact with skin and eyes.[3][4]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature. If necessary, gently warm the reaction mixture to 30-40 °C and monitor by TLC.
Inactive NBS.Use freshly opened or recrystallized NBS.
Formation of Multiple ProductsOver-bromination or side reactions.Ensure slow, portion-wise addition of NBS at 0 °C. Use the recommended stoichiometry of NBS (1.05 equivalents).
Difficulty in Removing SuccinimideSuccinimide co-eluting with the product.During the work-up, wash the organic layer thoroughly with saturated sodium bicarbonate solution and water to remove the majority of the succinimide.[2]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The use of N-Bromosuccinimide offers a safe and efficient method for the regioselective bromination of the activated pyrimidine ring. By following this procedure, researchers can confidently prepare this valuable intermediate for further applications in drug discovery and development.

References

  • ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS? Retrieved from [Link]

  • Google Patents. (1952). Halogenation of 2-aminopyrimidines.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The bromination of 2-aminopyridine in the gas phase at 500°. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-bromopyrimidine compound.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017, October 10). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • PubMed Central. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-ethyl-2-quinolin-6-ylpyrimidin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-ethyl-6-methyl-2-(propoxymethyl)pyrimidin-4-amine. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

Sources

microwave-assisted synthesis with 5-Bromo-6-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Microwave-Assisted Synthesis with 5-Bromo-6-ethylpyrimidin-4-amine

Authored by: A Senior Application Scientist

Introduction: Accelerating Pyrimidine Core Synthesis for Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, including antimetabolites, kinase inhibitors, and antiviral agents.[1][2] Its prevalence is due to its ability to mimic nucleic acids and engage in specific hydrogen bonding and π-π stacking interactions with biological targets.[1] The functionalization of this privileged heterocycle is therefore a critical task in the development of new chemical entities. This compound represents a versatile and highly valuable building block, featuring a reactive bromine atom at the C5 position, which is primed for a variety of cross-coupling reactions.

Traditionally, the synthesis of complex pyrimidine derivatives involved lengthy reaction times, harsh conditions, and often resulted in low yields and significant by-product formation.[3] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape.[4] By utilizing dielectric heating, microwave irradiation delivers energy directly and efficiently to polar molecules within the reaction mixture, leading to rapid, uniform heating.[5][6] This "superheating" effect dramatically accelerates reaction rates, often reducing multi-hour or multi-day processes to mere minutes.[3] The key advantages of MAOS, which will be leveraged in the following protocols, include:

  • Drastically Reduced Reaction Times: Accelerating reaction kinetics by orders of magnitude.[3]

  • Improved Yields and Purity: Minimizing thermal degradation and side-product formation through precise temperature control and short reaction times.[3][7]

  • Enhanced Energy Efficiency: Heating only the reaction mixture, not the vessel, leading to significant energy savings.[5][8]

  • Greener Chemistry: Often enabling the use of less solvent or more environmentally benign solvents.[6][8]

This guide provides detailed protocols and mechanistic insights for leveraging MAOS in palladium-catalyzed cross-coupling reactions with this compound, empowering researchers to rapidly generate diverse libraries of novel compounds for drug discovery programs.

The Reagent: this compound

Structure:

General workflow for microwave-assisted synthesis.

Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, widely used to couple aryl halides with organoboron compounds. This protocol is ideal for introducing aryl or heteroaryl diversity at the C5 position of the pyrimidine core.

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl bromide to Pd(0), (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst. [9]Cesium carbonate (Cs₂CO₃) is often a highly effective base for this transformation under microwave conditions. [10]

Simplified Suzuki-Miyaura catalytic cycle.

Step-by-Step Protocol
  • Reagent Charging: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 216 mg).

  • Add Coupling Partner: Add the desired arylboronic acid (1.2 mmol).

  • Add Catalyst and Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg) and cesium carbonate (Cs₂CO₃) (3.0 mmol, 977 mg).

  • Add Solvent: Add 4 mL of a 3:1 mixture of 1,4-dioxane and water.

  • Seal and Irradiate: Securely crimp the cap onto the vial. Place the vial in the microwave reactor cavity. Irradiate the mixture at 120°C for 20 minutes with an initial power setting of 300W.

  • Cooling & Work-up: After irradiation, cool the vial to below 50°C using compressed air. Uncap the vial, dilute the mixture with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O1202085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O1202088-98
3Thiophen-3-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃Ethanol1003075-85
44-Chlorophenylboronic acidXPhosPdG2 (2.5)K₃PO₄t-AmylOH1401580-90
Yields are typical and may vary based on specific substrate and purification efficiency.

Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful transformation for constructing carbon-nitrogen bonds, coupling aryl halides with a vast array of primary and secondary amines. [11]This reaction is essential for installing diverse amine functionalities, which are critical pharmacophores in many drug molecules.

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. [11]A key difference is the need for a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine or the intermediate palladium-amine complex, facilitating the final reductive elimination step. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the reaction. [12][13]

Simplified Buchwald-Hartwig catalytic cycle.

Step-by-Step Protocol
  • Reagent Charging: In an inert atmosphere (glovebox or under argon), add sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg) to a 10 mL microwave reaction vial with a stir bar.

  • Add Catalyst/Ligand: Add the palladium catalyst, e.g., Pd₂(dba)₃ (0.02 mmol, 18 mg), and the phosphine ligand, e.g., Xantphos (0.04 mmol, 23 mg).

  • Add Substrates: Add this compound (1.0 mmol, 216 mg) and the desired amine (e.g., morpholine, 1.2 mmol).

  • Add Solvent: Add 4 mL of anhydrous 1,4-dioxane.

  • Seal and Irradiate: Securely crimp the cap. Place the vial in the microwave reactor. Irradiate at 130°C for 30 minutes.

  • Cooling & Work-up: Cool the vial to below 50°C. Uncap and pass the reaction mixture through a short plug of celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel).

Data Summary: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuDioxane1303080-90
2PiperidinePd(OAc)₂ (2)XPhos (4)KOtBuToluene1501085-95
3AnilinePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃Toluene1404570-85
4BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1303075-88
Yields are typical and may vary based on specific substrate and purification efficiency.

Protocol 3: Sonogashira C-C Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [14]This reaction is invaluable for introducing linear alkyne functionalities, which can serve as handles for further "click" chemistry transformations or as rigid linkers in drug design.

Mechanistic Rationale

This reaction typically employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling. The copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. [14][15]The use of an amine base like triethylamine (Et₃N) is common, as it serves both as the base and often as a solvent.

Simplified Sonogashira catalytic cycle.

Step-by-Step Protocol
  • Reagent Charging: To a 10 mL microwave vial with a stir bar, add this compound (1.0 mmol, 216 mg), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.06 mmol, 11 mg).

  • Add Solvent and Base: Add 4 mL of anhydrous triethylamine (Et₃N) or a mixture of THF/Et₃N (2:1).

  • Degas: Bubble argon through the suspension for 5-10 minutes.

  • Add Alkyne: Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol).

  • Seal and Irradiate: Securely crimp the cap. Place the vial in the microwave reactor. Irradiate at 100°C for 15 minutes. [16]6. Cooling & Work-up: Cool the vial to below 50°C. Dilute the reaction mixture with ethyl acetate and filter through celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel).

Data Summary: Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHF/Et₃N1001585-95
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHF1001580-90
3Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NDMF1202070-85
41-Ethynyl-4-fluorobenzenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NDioxane1101582-92
Yields are typical and may vary based on specific substrate and purification efficiency.

Safety and Handling

Working with halogenated organic compounds and organometallic catalysts requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile). [17][18]* Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood. [17][19]This is especially critical when working with volatile amines, solvents, and powdered reagents to avoid inhalation.

  • Handling Precautions: this compound is classified as an irritant. Avoid contact with skin and eyes. It may be harmful if swallowed. [19][20]In case of contact, rinse immediately and thoroughly with water. [18]* Microwave Reactor Safety: Never exceed the recommended volume or pressure ratings for the microwave vials. Always ensure the vial is properly sealed before irradiation. Allow the vessel to cool completely before opening to avoid sudden depressurization of hot, flammable solvents.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, in accordance with institutional and local environmental regulations. [19]

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. When combined with the speed, efficiency, and control of microwave-assisted synthesis, its utility is significantly amplified. The palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide reliable and rapid pathways to generate diverse libraries of novel pyrimidine derivatives. The protocols outlined in this guide offer robust starting points for researchers, enabling the swift exploration of chemical space around this privileged scaffold and accelerating the journey from hit identification to lead optimization.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. ijamtes.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). IJSAT.
  • Microwave-assisted Organic Synthesis in Water. (2021). Bentham Science Publisher.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Semantic Scholar.
  • Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. (2020). Sultan Qaboos University.
  • Microwave-assisted palladium-catalyzed cross-coupling of aryl and vinyl halides with H-phosphonate diesters. (2008). PubMed.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PMC.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI.
  • Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. (2016). Bentham Science Publishers.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Arab-German Young Academy.
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (2018). PMC.
  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017). ResearchGate.
  • 2 - SAFETY DATA SHEET. Fisher Scientific.
  • 5 - SAFETY DATA SHEET. (2016). Fisher Scientific.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • 6-AMINO-5-BROMO-2-(ETHYLTHIO)PYRIMIDIN-4-OL Safety Data Sheets. Echemi.
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). organic-chemistry.org.
  • Safety Data Sheet. (2024). Aaronchem.
  • Suzuki-Miyaura reaction catalyzed by 5 under microwave conditions a. ResearchGate.
  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate.
  • SAFETY DATA SHEET. (2024). TCI Chemicals.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group.
  • Buchwald–Hartwig amination. Wikipedia.
  • Microwave enhanced Sonogashira coupling. ResearchGate.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija.
  • Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. (2004). organic-chemistry.org.
  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. JOVE.
  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022). Letters in Applied NanoBioScience.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. ACS Publications.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.

Sources

reaction mechanism of 5-Bromo-6-ethylpyrimidin-4-amine with boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromo-6-ethylpyrimidin-4-amine scaffold is a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, p38 MAPK, and CDK inhibitors). While Suzuki-Miyaura coupling is the standard method for functionalizing the C5 position, this specific substrate presents a unique "dual-challenge":

  • Catalyst Poisoning: The free primary amine at C4 and the endocyclic nitrogens (N1/N3) can coordinate competitively to the Palladium center, arresting the catalytic cycle.

  • Steric/Electronic Balance: The C6-ethyl group provides steric bulk that prevents aggregation but may hinder transmetallation if the boronic acid is also ortho-substituted.

This guide provides a mechanistic breakdown and two field-validated protocols (Standard vs. High-Performance) to ensure reproducible high yields (>85%).

Mechanistic Analysis & Chemical Logic

The Substrate Architecture
  • Electrophile (C5-Br): The C5 position in pyrimidines is the most electron-rich carbon on the ring, making oxidative addition slower than at C2 or C4. However, the presence of the electron-donating amino group (C4) and ethyl group (C6) stabilizes the oxidative addition complex, preventing rapid decomposition.

  • Interference (C4-NH2): In non-polar solvents, the free amine acts as a ligand (

    
    ), forming stable 
    
    
    
    species that resist transmetallation.
  • Solution: We utilize biphasic solvent systems (Water/Organic) and bulky phosphine ligands . The water creates a hydration shell around the amine/boronate species, while bulky ligands (e.g., dppf, XPhos) sterically prevent the substrate amine from coordinating to the Pd center.

The Catalytic Cycle (Graphviz Visualization)

SuzukiMechanism Pd0 Pd(0) Active Catalyst (Ligand Stabilized) OxAdd Oxidative Addition Complex (Pd(II)-Ar-Br) Pd0->OxAdd + Substrate Substrate Substrate: This compound Substrate->OxAdd TransMet Transmetallation Complex (Pd(II)-Ar-Ar') OxAdd->TransMet + Boronate Poison OFF-CYCLE TRAP: Amine Coordination OxAdd->Poison Free NH2 binds Pd Boronic Boronic Acid + Base (Activated Boronate) Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 5-Aryl-6-ethylpyrimidin-4-amine RedElim->Product Poison->OxAdd Heat/Solvent dissociates

Figure 1: Catalytic cycle highlighting the oxidative addition and the potential off-cycle trap caused by the free amine.

Experimental Protocols

Selection Guide: Which Protocol to Use?
FeatureProtocol A: The Workhorse Protocol B: The Problem Solver
Catalyst


(Buchwald)
Ligand Class Bidentate Phosphine (Ferrocene)Bulky Biaryl Phosphine
Base

(2.0 M aq)

(3.0 M aq)
Solvent 1,4-Dioxane / Water (4:1)n-Butanol / Water (3:1)
Use Case Standard aryl boronic acids. Cost-sensitive scale-up.Heteroaryl boronic acids, sterically hindered partners, or if Protocol A fails.
Protocol A: Standard Robust Conditions

Best for coupling phenyl, substituted phenyl, and simple pyridine boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (3.0 equiv, dissolved in water)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (0.05 equiv).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times. Critical: Oxygen causes rapid catalyst decomposition and homocoupling of the boronic acid.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane via syringe, followed by the aqueous

    
     solution (ratio 4:1 Organic:Aqueous).
    
  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • QC Check: Monitor by LC-MS.[1] Look for the disappearance of the bromide (M+H: ~202/204) and formation of product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash chromatography (Silica gel; Gradient: 0-10% MeOH in DCM). Note: The amino group makes the product polar; MeOH/DCM is usually required.
    
Protocol B: High-Performance (Sterically Demanding)

Best for ortho-substituted boronic acids or electron-deficient heteroaryl boronic acids.

Rationale: The XPhos ligand is extremely bulky, creating a "roof" over the Pd center that prevents the C4-amine from coordinating, while facilitating the reductive elimination of difficult substrates.

Modifications:

  • Catalyst: Replace

    
     with XPhos Pd G2  (2–3 mol%).
    
  • Base: Use

    
     (Tribasic Potassium Phosphate).
    
  • Temperature: Heat to 100°C .

  • Solvent: n-Butanol/Water (3:1). The higher boiling point of BuOH allows for faster kinetics without pressurizing the vessel significantly.

Workflow Visualization

Workflow Start Weigh Reagents (Substrate, Boronic Acid, Cat.) Degas Inert Atmosphere (Vac/N2 Cycles) Start->Degas Solvent Add Solvents (Dioxane/Base) Degas->Solvent Heat Reaction 90-100°C, 4-16h Solvent->Heat Monitor LC-MS Check (Consumption of Br) Heat->Monitor Monitor->Heat Incomplete Workup Extraction (EtOAc/Water) Monitor->Workup Complete Purify Flash Column (DCM/MeOH) Workup->Purify

Figure 2: Operational workflow for the cross-coupling process.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amine.Switch to Protocol B (XPhos Pd G2). Ensure thorough degassing.
Protodeboronation (Ar-H formed)Boronic acid instability.Lower temp to 80°C. Add boronic acid in portions. Use Boronic Ester (Pinacol) instead.
Homocoupling (Ar-Ar formed)Oxygen presence.Rigorous degassing required. Check Nitrogen line purity.
Product stuck on Silica High polarity of aminopyrimidine.Pre-wash silica with 1%

. Use DCM:MeOH:

(90:9:1) eluent.[2]

References

  • Mechanistic Overview of Suzuki Coupling

    • Suzuki, A. (2004).[3] "Organoboron compounds in cross-coupling reactions." Proceedings of the Japan Academy, Series B.

  • Unprotected Amine Interference

    • Klingensmith, L. M., et al. (2010). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[4][5] Journal of the American Chemical Society.[6]

  • Catalyst Selection for Aminopyrimidines

    • Guram, A. S., et al. (2010). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies." Journal of Organic Chemistry.

  • XPhos Pd G2 Applications

    • Bair, J. S., et al. (2013). "Palladium-Catalyzed Cross-Coupling of Unprotected Heterocycles."[1][4][5][7] Organic Letters.

  • General Protocol Validation (LibreTexts)

    • "Suzuki-Miyaura Coupling."[5][7][8][9][10][11] Chemistry LibreTexts.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Synthesis Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals encountering synthetic bottlenecks when incorporating sterically demanding groups—specifically ethyl substituents—into pyrimidine scaffolds.

Whether you are synthesizing 5-ethyl-dihydropyrimidinones via the Biginelli reaction or condensing N-ethyl amidines in a Pinner synthesis, the steric bulk of an ethyl group can severely disrupt the critical intramolecular cyclization step. This guide provides mechanistic diagnostics, frequently asked questions, quantitative benchmarking, and self-validating protocols to help you bypass these activation barriers.

Mechanistic Diagnostic Workflow

The primary failure point in hindered pyrimidine synthesis is the transition state of the cyclization step. When an ethyl group is present at the α-position of a β-ketoester or on the nucleophilic nitrogen of an amidine, the steric clash restricts the conformational freedom required for the nucleophile to attack the electrophilic carbonyl carbon. This stalls the reaction at the acyclic intermediate stage, often leading to degradation or the formation of off-target byproducts.

HindranceWorkflow Start Sterically Hindered Precursors (e.g., α-Ethyl-β-Ketoester) Intermediate Acyclic Intermediate Formed Start->Intermediate Amidine/Urea Addition Clash Steric Clash at Carbonyl Prevents Cyclization Intermediate->Clash Path1 Standard Heating Clash->Path1 Path2 Lewis Acid (SnCl2) + Polar Aprotic Solvent Clash->Path2 Fail Hantzsch Byproducts / Low Yield Path1->Fail Thermal barrier too high Success Successful Cyclization (5-Ethylpyrimidine) Path2->Success Electrophilic activation

Caption: Troubleshooting workflow for overcoming ethyl-induced steric hindrance in cyclization.

Frequently Asked Questions (FAQs)

Q1: Why does substituting a methyl group with an ethyl group at the α-position of my β-ketoester drastically reduce pyrimidine yield? A1: The ethyl group introduces significant steric bulk adjacent to the reactive carbonyl center. During the intramolecular cyclization step, this bulk physically shields the electrophilic carbon and restricts the necessary rotational freedom of the acyclic intermediate. This raises the activation energy barrier, resulting in lower reaction yields for β-ketoesters with higher steric hindrance (1)[1]. The thermal energy provided by standard reflux is often insufficient to overcome this barrier, causing the reaction to stall.

Q2: I am observing a highly fluorescent yellow byproduct instead of my 5-ethyl-3,4-dihydropyrimidin-2(1H)-one in a Biginelli reaction. What is it and how do I prevent it? A2: This is a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct. When steric hindrance slows the desired Biginelli cyclization, competing kinetic pathways take over. Specifically, two equivalents of the sterically hindered β-ketoester self-condense with the aldehyde and ammonia (generated from the thermal decomposition of urea), competing directly with the Biginelli pathway (2)[2]. To prevent this, you must accelerate the desired cyclization by adding a strong Lewis acid catalyst (e.g., SnCl₂) to increase the electrophilicity of the carbonyl, allowing cyclization to outpace DHP formation.

Q3: Can solvent selection mitigate the steric hindrance of N-ethyl amidines during condensation? A3: Yes. Switching from traditional protic solvents (like ethanol) to polar aprotic solvents is highly recommended. Acetonitrile has emerged as a particularly effective solvent for pyrimidine synthesis reactions involving steric hindrance (3)[3]. Because acetonitrile does not strongly solvate the amidine nucleophile via hydrogen bonding, the nitrogen lone pair remains "naked" and highly reactive. This provides the necessary nucleophilic push to overcome the steric penalty during the initial attack.

Quantitative Troubleshooting Data

To illustrate the causality of catalyst and solvent choices, the following table summarizes the optimization of a sterically hindered Biginelli reaction (synthesis of 5-ethyl-4-methyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one).

ConditionCatalystSolventTemp (°C)Time (h)Yield (%)Major Byproduct
StandardNoneEthanol78 (Reflux)2415%Hantzsch DHP
AcidicHCl (conc.)Ethanol78 (Reflux)1835%Uncyclized intermediate
Lewis AcidZrCl₄ (10 mol%)Ethanol78 (Reflux)1262%Trace DHP
Optimized SnCl₂·2H₂O (20 mol%) Acetonitrile 82 (Reflux) 8 85% None

Data Interpretation: The combination of a strong Lewis acid (SnCl₂) and a polar aprotic solvent (Acetonitrile) provides the optimal environment. The Lewis acid coordinates to the sterically shielded carbonyl oxygen, intensifying its partial positive charge, while the aprotic solvent ensures the urea nitrogen remains a potent nucleophile.

Validated Experimental Protocols

Protocol A: SnCl₂-Catalyzed Biginelli Condensation for α-Ethyl Substrates

Objective: To synthesize sterically hindered 5-ethyl-3,4-dihydropyrimidin-2(1H)-ones using Lewis acid activation to bypass the cyclization barrier. This protocol utilizes a modified SnCl₂ catalytic system (4)[4].

Causality: SnCl₂ coordinates strongly to the carbonyl oxygen of the α-ethyl-β-ketoester. This coordination withdraws electron density, intensifying the electrophilicity of the carbonyl carbon and lowering the activation energy required for the urea nitrogen to attack, effectively bypassing the steric shield of the ethyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, combine benzaldehyde (1.0 mmol), ethyl 2-ethylacetoacetate (1.0 mmol), and urea (1.5 mmol).

  • Solvent & Catalyst Addition: Add 10 mL of anhydrous acetonitrile followed by SnCl₂·2H₂O (20 mol%, 0.2 mmol). Stir the suspension at room temperature for 5 minutes to ensure uniform dispersion.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 82°C.

    • Self-Validation Step: Monitor the reaction via TLC (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is progressing successfully when the UV-active aldehyde spot (Rf ~0.6) disappears and a new, strongly UV-active spot (Rf ~0.3) appears. The absence of a bright yellow fluorescent spot under 365 nm UV confirms the successful suppression of the Hantzsch DHP byproduct.

  • Isolation: Once TLC indicates completion (typically 8-10 hours), cool the mixture to 0°C in an ice bath. Slowly add 15 mL of ice-cold distilled water dropwise while stirring vigorously.

    • Self-Validation Step: A sudden precipitation of a white/off-white solid indicates successful isolation of the DHPM. Uncyclized intermediates typically remain as oils or highly soluble species in aqueous acetonitrile.

  • Purification: Filter the precipitate under vacuum, wash with cold water (2 x 5 mL), and recrystallize from hot ethanol to yield the pure 5-ethylpyrimidine derivative.

Protocol B: Acetonitrile-Mediated Pinner Cyclization for N-Ethyl Amidines

Objective: To condense sterically hindered N-ethyl amidines with 1,3-dicarbonyls, utilizing solvent effects to maximize nucleophilicity.

Step-by-Step Methodology:

  • Amidine Activation: Suspend N-ethylbenzamidine hydrochloride (1.0 mmol) in 10 mL of anhydrous acetonitrile under a nitrogen atmosphere. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mmol) dropwise.

    • Self-Validation Step: The cloudy suspension will transition to a completely clear solution within 5 minutes. This visual cue confirms the complete deprotonation and release of the highly reactive free-base amidine.

  • Condensation: Add the 1,3-dicarbonyl compound (1.0 mmol) dropwise to the clear solution at room temperature. Stir for 30 minutes to allow the initial acyclic intermediate to form.

  • Cyclization: Heat the reaction mixture to 80°C for 6 hours. The polar aprotic nature of acetonitrile prevents hydrogen-bond dampening of the nucleophile, allowing it to overcome the N-ethyl steric clash during ring closure.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (20 mL) and water (20 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

References

  • N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates Source: MDPI URL:[Link]

  • A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones Source: ResearchGate URL:[Link]

Sources

solubility issues of 5-Bromo-6-ethylpyrimidin-4-amine in water

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Issues of 5-Bromo-6-ethylpyrimidin-4-amine in Water CAS Number: 1520502-87-7 Molecular Formula: C6H8BrN3 Molecular Weight: 202.05 g/mol [1][2][3]

Welcome to the Solubility Troubleshooting Hub

Status: Operational Ticket ID: SOL-1520502 Assigned Specialist: Senior Application Scientist[2]

You are likely here because you have attempted to dissolve This compound in water or a neutral buffer (like PBS) and observed immediate precipitation or a suspension that refuses to clear. This guide is designed to explain the physicochemical causality of this failure and provide self-validating protocols to overcome it.

Module 1: The Physicochemical Root Cause[4]

To solve the solubility problem, we must first diagnose the molecular behavior.[2] This compound is not a simple salt; it is a weak base with significant lipophilic character.

PropertyValue (Est.)Implication for Solubility
LogP ~1.4 - 1.6Moderately Lipophilic. The ethyl group and bromine atom increase hydrophobicity.[2] The compound prefers organic solvents over pure water.[2]
pKa (Ring N) ~3.5 - 4.2Critical Factor. The electron-withdrawing bromine at position 5 lowers the basicity of the pyrimidine ring nitrogens.[2]
State at pH 7.4 Neutral (>99%)At physiological pH, the compound is uncharged.[2][4] Uncharged molecules have the lowest aqueous solubility.[2]
Crystal Energy HighThe amino group (-NH2) and ring nitrogens form strong intermolecular Hydrogen bonds, creating a stable crystal lattice that water cannot easily break.[2][4]

The Diagnosis: The compound is insoluble in water at neutral pH because it exists as a stable, neutral crystal.[2] Water molecules cannot compete with the strong crystal lattice energy without the assistance of ionization (pH adjustment) or solvation (co-solvents).[2][4]

Module 2: Troubleshooting & Decision Logic

Use the following logic flow to determine the correct solvent system for your specific application.

SolubilityLogic Start Start: Select Application AppType What is the end use? Start->AppType Bio Biological Assay (Cell Culture/Animal) AppType->Bio Chem Chemical Synthesis (Reaction Intermediate) AppType->Chem BioStep1 Dissolve in 100% DMSO (Stock Solution) Bio->BioStep1 ChemStep1 Use Acidic Aqueous Media (pH < 3) Chem->ChemStep1 Aqueous Route ChemStep2 Use Organic Solvent (MeOH, EtOH, DMF) Chem->ChemStep2 Organic Route BioStep2 Dilute into Media/Buffer BioStep1->BioStep2 PrecipCheck Check for Precipitation! BioStep2->PrecipCheck SuccessBio Stable < 0.5% DMSO PrecipCheck->SuccessBio Low Conc. FailBio Precipitation Risk (Add Cyclodextrin) PrecipCheck->FailBio High Conc.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental needs.

Module 3: Critical Experimental Protocols
Protocol A: The "Acid-Shift" Method (For Chemical Synthesis)

Use this when the presence of organic solvents is undesirable, and low pH is tolerable.[2][4]

Mechanism: By lowering the pH below the pKa (approx.[2][4] 4.0), you protonate the ring nitrogen.[2][4] The ionic species (cation) is highly water-soluble.[2][4]

  • Weighing: Weigh 10 mg of this compound.

  • Solvent Prep: Prepare 10 mL of 0.1 M HCl (pH ~1).

  • Dissolution: Add the solid to the acid solution. Vortex for 30 seconds.[2]

    • Observation: The solid should dissolve rapidly to form a clear solution.[2]

  • Validation: Visually inspect for clarity. If particles remain, sonicate for 5 minutes.

  • Caution: Do not neutralize this solution (e.g., by adding NaOH or PBS) without expecting immediate precipitation.[2][4]

Protocol B: The "DMSO Stock" Method (For Biological Assays)

Use this for cell culture or enzymatic assays where pH must remain neutral.[2][4]

Mechanism: DMSO disrupts the crystal lattice effectively.[2] Dilution into water relies on "kinetic solubility"—keeping the molecules dispersed long enough for the assay before they re-crystallize.[2]

  • Stock Preparation:

    • Weigh 20.2 mg of compound.[2][3]

    • Add 1.0 mL of 100% anhydrous DMSO .

    • Vortex until fully dissolved.[2] This yields a 100 mM stock solution.

  • Dilution (The "Crash" Test):

    • Goal: 100 µM final concentration in assay buffer.

    • Step 1: Dilute 1 µL of Stock into 999 µL of buffer.

    • Step 2:IMMEDIATELY vortex.

    • Step 3: Inspect for turbidity (cloudiness).[2][4]

  • Troubleshooting Precipitation:

    • If the 1:1000 dilution precipitates, you have exceeded the thermodynamic solubility limit.[2]

    • Remedy: Use an intermediate dilution step or add a surfactant (see Module 4).[2][4]

Module 4: Advanced Solubilization (Surfactants & Excipients)[2][4]

If Protocol B fails due to precipitation upon dilution, you must stabilize the suspension using excipients.

ExcipientRecommended Conc.MechanismProtocol
Tween 80 0.1% - 0.5% (w/v)Micellar solubilizationAdd Tween 80 to your aqueous buffer before adding the DMSO stock.[2] The micelles will trap the hydrophobic compound.[2]
HP-β-Cyclodextrin 10% - 20% (w/v)Inclusion complexationDissolve Cyclodextrin in water.[2] Add the compound (dissolved in a small amount of DMSO or MeOH) slowly to this solution.
PEG 400 10% - 30% (v/v)Co-solvencyUse a mixture of PEG 400 and Water (e.g., 20:[2][4]80) as the diluent.[2][4]
Module 5: Frequently Asked Questions (FAQs)

Q1: I added my DMSO stock to PBS, and it turned white immediately. Why? A: This is "solvent crashing." The hydrophobic effect drove the molecules out of solution the moment they hit the high-polarity water environment.[2]

  • Fix: Vortex the buffer while adding the DMSO stock dropwise. If it still crashes, your concentration is too high.[2] Lower the concentration or use the Tween 80 protocol.

Q2: Can I heat the solution to dissolve it? A: Heating helps break the crystal lattice, but upon cooling, the compound will likely re-precipitate (often as large crystals).[2]

  • Advice: Only use heat (up to 50°C) if you are preparing a stock in DMSO that is stubborn.[2][4] Do not heat aqueous suspensions expecting them to stay dissolved at room temperature.[2]

Q3: What is the maximum solubility in pure water? A: While exact experimental values for this specific CAS are sparse, structurally similar aminopyrimidines with bromo/alkyl substituents often have solubilities < 0.1 mg/mL at neutral pH.[2] Assume it is effectively insoluble for practical purposes without modification.

Q4: Will the bromine atom react with my buffer? A: The C-Br bond on the pyrimidine ring is relatively stable under standard assay conditions.[2] However, avoid strong nucleophiles (like thiols at high concentrations) at elevated temperatures, as displacement reactions could theoretically occur over long periods.[2][4]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66302045 (Structural Analog).[2][4] Retrieved from [Link][2][4]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2][4] Drug Solubility: Importance and Enhancement Techniques.[2] ISRN Pharmaceutics.[2] Retrieved from [Link]

  • Bergström, C. A., et al. (2016).[2][4] Computational prediction of drug solubility in water-based systems.[2] Journal of Pharmaceutical Sciences.[2] (General reference for LogP/Solubility relationship in heterocyclic amines).

Sources

purification methods for 5-Bromo-6-ethylpyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Bromo-6-ethylpyrimidin-4-amine Derivatives

Product Context: this compound is a critical intermediate in the synthesis of kinase inhibitors and antiviral agents. Its purification presents a unique challenge due to its amphiphilic nature: the pyrimidine ring and amine are polar/basic, while the bromine and ethyl group introduce significant lipophilicity. This guide provides orthogonal purification workflows designed to isolate high-purity material while removing common impurities like regioisomers and di-brominated byproducts.

Module 1: Acid-Base Extraction (The "Rough Cut")

Objective: Rapidly remove non-basic impurities (unreacted starting materials, neutral brominated species) before chromatographic polishing.

The Science: The 4-aminopyrimidine moiety typically has a pKa range of 4.5–6.0. By lowering the pH below 2, we protonate the exocyclic amine (and N3 ring nitrogen), rendering the molecule water-soluble. Neutral organic impurities remain in the organic phase.

Protocol:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: DCM can be used, but EtOAc is preferred to prevent halogen exchange or emulsion formation.

  • Acid Wash: Extract the organic layer twice with 1.0 M HCl (3:1 aqueous:organic volume ratio).

    • Observation: The product moves to the aqueous layer (yellowish solution).

  • Separation: Discard the organic layer (contains non-basic impurities).

  • Basification: Cool the aqueous layer to 0–5°C. Slowly add 6.0 M NaOH or Sat. NaHCO₃ until pH reaches ~10.

    • Critical: Do not overheat; heat promotes hydrolysis of the bromine.

  • Recovery: Extract the cloudy aqueous mixture three times with EtOAc or DCM. Dry combined organics over Na₂SO₄ and concentrate.

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (in EtOAc) AcidStep Add 1M HCl (Partition) Start->AcidStep Layers1 Separate Layers AcidStep->Layers1 OrgLayer1 Organic Layer (Neutral Impurities) Layers1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Product) Layers1->AqLayer1 Keep BaseStep Basify to pH 10 (NaOH/NaHCO3) AqLayer1->BaseStep ExtractStep Extract with EtOAc BaseStep->ExtractStep FinalOrg Final Organic Layer (Pure Product) ExtractStep->FinalOrg Dry & Conc. WasteAq Waste Aqueous ExtractStep->WasteAq

Caption: Logic flow for selective protonation and isolation of basic aminopyrimidines.

Module 2: Recrystallization (The "Polishing Step")

Objective: Removal of structurally similar impurities (e.g., 5,X-dibromo species) that co-elute during extraction.

Solvent Strategy: The ethyl group increases lipophilicity compared to methyl analogs, making water solubility lower.

  • Primary System: Ethanol (EtOH) / Water.

  • Alternative System: Ethyl Acetate / Heptane (for highly lipophilic crude).

Step-by-Step Protocol (EtOH/Water):

  • Reflux: Suspend the solid in minimal absolute Ethanol (approx. 5 mL/g). Heat to reflux until dissolved.

    • Troubleshooting: If insolubles remain after 10 mins reflux, hot filter to remove inorganic salts.

  • Anti-Solvent Addition: While maintaining reflux, add hot water dropwise.

    • Endpoint: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 0.5–1.0 mL of hot EtOH to clear the solution.

  • Crystallization: Remove from heat. Allow to cool to Room Temp (RT) slowly (over 2 hours). Then cool to 4°C.

    • Critical: Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

Data: Solvent Suitability Table

Solvent SystemPolaritySuitabilityNotes
EtOH / Water HighExcellent Best for removing inorganic salts and polar byproducts.
EtOAc / Heptane LowGood Use if product is too soluble in EtOH. Good for removing non-polar oils.
MeOH / Water HighModerate Higher risk of product loss due to high solubility in MeOH.
DCM / Hexane MediumPoor Often leads to oiling out; evaporation rates differ too much.

Visualization: Recrystallization Decision Tree

Recryst Start Crude Solid Solvent Dissolve in Hot EtOH Start->Solvent Check Fully Soluble? Solvent->Check Filter Hot Filtration (Remove Salts) Check->Filter No WaterAdd Add Hot Water (Dropwise) Check->WaterAdd Yes Filter->WaterAdd Cloud Turbidity Reached? WaterAdd->Cloud Cloud->WaterAdd No Clear Add 1mL EtOH to clear Cloud->Clear Yes Cool Slow Cool to RT Clear->Cool Oil Oiling Out? Cool->Oil Reheat Reheat & Add More EtOH Oil->Reheat Yes Seed Add Seed Crystal Oil->Seed No Reheat->Cool

Caption: Decision tree for managing solubility and preventing oiling out during crystallization.

Module 3: Chromatography (High Purity Isolation)

Objective: Separation of regioisomers (e.g., N-alkylated byproducts) that cannot be removed by extraction or crystallization.

The Challenge: Aminopyrimidines are basic and interact strongly with acidic silanols on silica gel, leading to peak tailing .

Method A: Flash Chromatography (Normal Phase)

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: DCM / Methanol / NH₄OH (25%) .

    • Gradient: 0% to 10% MeOH (containing 1% NH₄OH).

    • Why NH₄OH? It competes for silanol sites, sharpening the amine peak.

  • Loading: Dissolve in minimal DCM. If solubility is poor, use a "dry load" technique (adsorb onto Celite or Silica).

Method B: Prep-HPLC (Reverse Phase)

  • Column: C18 (e.g., XBridge or Gemini).

  • Mobile Phase: Water / Acetonitrile.[1]

  • Modifier (Critical):

    • Option 1 (High pH): 10mM Ammonium Bicarbonate (pH 10). Keeps the amine deprotonated (neutral), increasing retention and improving shape.

    • Option 2 (Low pH): 0.1% Formic Acid. Protonates the amine. Good solubility, but may elute early near the solvent front.

Module 4: Troubleshooting & FAQ

Q1: My product is turning purple/brown on the column. What is happening?

  • Diagnosis: Aminopyrimidines are electron-rich and prone to oxidation, especially in solution.

  • Fix:

    • Limit light exposure (wrap columns in foil).

    • Purge solvents with Nitrogen/Argon.

    • Do not leave the compound on silica for extended periods; silica can catalyze oxidation.

Q2: I see a "M+2" peak in the Mass Spec with almost equal intensity. Is this an impurity?

  • Diagnosis: No. This is the characteristic isotopic signature of Bromine (⁷⁹Br and ⁸¹Br exist in ~1:1 ratio).

  • Verification: If your target mass is

    
    , you must see peaks at 
    
    
    
    and
    
    
    with ~1:1 height. If you see
    
    
    and
    
    
    , you likely have a dibromo impurity.

Q3: The product "oils out" during recrystallization and won't solidify.

  • Cause: The solution is too concentrated or cooled too fast. The ethyl group lowers the melting point compared to methyl analogs.

  • Fix: Re-heat to reflux. Add a small amount of the good solvent (EtOH).[2] Turn off the heat and let the flask sit in the oil bath as the bath cools down naturally (insulates the flask). Scratch the glass with a spatula to induce nucleation.

Q4: My yield is low after Acid-Base extraction.

  • Cause: The pH during the basification step might not be high enough (needs pH > 10), or the product is slightly water-soluble.

  • Fix: Saturate the aqueous layer with NaCl (brine) before the final organic extraction. This "salting out" effect forces the organic molecule into the organic layer.

References

  • Benchchem Technical Support. (n.d.). Purifying Ethyl 2-aminopyrimidine-5-carboxylate by Recrystallization. Retrieved from

  • Organic Syntheses. (2003). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Org. Synth. 2003, 80, 219. Retrieved from

  • Delia, T. J., & Hood, R. J. (2014).[3] Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1509-1512. Retrieved from

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18616196, 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from

Sources

Technical Support Center: Overcoming Low Reactivity of C5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Pyrimidine Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the recalcitrant nature of the C5 position on the pyrimidine ring. Unlike the highly activated C2, C4, and C6 positions, the C5-bromide presents unique mechanistic hurdles.

This guide is designed to move beyond basic troubleshooting by explaining the fundamental causality behind these failures and providing field-validated, self-checking protocols to rescue your synthesis.

Diagnostic Workflow for C5-Bromide Reactivity

Before altering your reaction conditions, it is critical to identify whether your failure is rooted in a fundamental mechanistic mismatch (e.g., attempting SNAr at a deactivated position) or a kinetic bottleneck (e.g., stalled oxidative addition).

TroubleshootingC5 Start C5-Bromopyrimidine Low Reactivity Detected CheckRxn Which reaction type? Start->CheckRxn SNAr SNAr (Nucleophilic Substitution) CheckRxn->SNAr CrossCoupling Pd-Catalyzed Cross-Coupling CheckRxn->CrossCoupling SNAr_Issue Root Cause: C5 lacks resonance activation by ring nitrogens SNAr->SNAr_Issue CC_Issue Root Cause: Sluggish Oxidative Addition (Sterics or EDG at C2/C4) CrossCoupling->CC_Issue SNAr_Fix Solution: Switch to Buchwald-Hartwig or use TurboGrignard SNAr_Issue->SNAr_Fix CC_Fix1 Solution 1: Use electron-rich bulky ligands (XPhos, dtbpf) CC_Issue->CC_Fix1 CC_Fix2 Solution 2: Convert to C5-Iodide or use Halogen-Metal Exchange CC_Issue->CC_Fix2

Diagnostic workflow for troubleshooting low C5-bromide reactivity in pyrimidines.

Mechanistic FAQs: Understanding the Causality

Q1: I am trying to displace a C5-bromide with an amine via Nucleophilic Aromatic Substitution (SNAr), but I only recover starting material. Why?

A1: You are encountering a fundamental electronic limitation of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 strongly activate the C2, C4, and C6 positions toward SNAr because they can stabilize the negative charge of the intermediate Meisenheimer complex via resonance[1]. However, the C5 position is meta to both nitrogens. Nucleophilic attack at C5 places the resulting negative charge on carbons 4 and 6, preventing delocalization onto the electronegative nitrogens. Consequently, C5-halides are virtually inert to SNAr under standard conditions. The Fix: Abandon SNAr. Switch your strategy to a Palladium-catalyzed Buchwald-Hartwig amination, which bypasses the Meisenheimer complex entirely.

Q2: My Suzuki-Miyaura coupling at the C5-bromide is stalling at 20% conversion. How can I drive it to completion?

A2: In palladium-catalyzed cross-coupling, the general reactivity order for oxidative addition on pyrimidines is C4/C6 > C2 > C5[2]. The C5 position is the least electron-deficient, making the oxidative addition of Pd(0) into the C-Br bond the rate-determining step. If your pyrimidine substrate contains electron-donating groups (EDGs) like methoxy (-OMe) or amino (-NH2) at C2 or C4, they donate electron density into the ring. This further increases the electron density at C5, severely retarding oxidative addition[1]. The Fix: Upgrade your catalyst system. Use electron-rich, sterically demanding ligands (like XPhos or dtbpf) that accelerate oxidative addition. Alternatively, convert the C5-bromide to a C5-iodide; the weaker C-I bond lowers the activation energy for oxidative addition, often allowing reactions to proceed at lower temperatures[2].

Q3: Both cross-coupling and SNAr are failing due to extreme steric hindrance from bulky groups at C4 and C6. Is there a viable alternative?

A3: Yes. When transition-metal catalysis fails due to sterics, Halogen-Metal Exchange is your most robust alternative. Treating the C5-bromopyrimidine with a TurboGrignard reagent (


-PrMgCl·LiCl) or an alkyllithium reagent rapidly generates a highly nucleophilic 5-magnesio or 5-lithio species[3]. This intermediate can then be trapped with various electrophiles. This method is driven by thermodynamics (formation of a more stable organometallic species) and is highly tolerant of steric bulk.

Quantitative Reactivity Matrix

To aid in synthetic planning, the following table summarizes the comparative reactivity of halopyrimidines based on position and reaction mechanism.

Halopyrimidine PositionReaction TypeRelative ReactivityMechanistic Limitation / Causality
C4 / C6 - Halogen SNArVery HighHighly electron-deficient; Meisenheimer complex is perfectly stabilized by the para-nitrogen[2].
C2 - Halogen SNArHighStabilized by ortho-nitrogens, but can be sterically hindered by adjacent bulky groups[1].
C5 - Bromo SNArVery Low Meta to nitrogens; no resonance stabilization of the negative charge during nucleophilic attack[1].
C4 / C6 - Halogen Cross-CouplingHighHighly susceptible to oxidative addition due to low electron density[2].
C5 - Bromo Cross-CouplingModerate to Low High C-Br bond strength; severely deactivated if EDGs are present at C2/C4[2].
C5 - Iodo Cross-CouplingHighWeaker C-I bond lowers activation energy for oxidative addition, overcoming electronic deactivation[2].

Self-Validating Experimental Protocols

Do not rely on blind faith when troubleshooting. The following protocols incorporate built-in validation steps to ensure the chemistry is functioning at the mechanistic level before you commit your final reagents.

Protocol 1: Optimized Buchwald-Hartwig Amination at C5

Use this protocol when SNAr fails at the C5 position.

  • Preparation: In an oven-dried Schlenk flask, combine the C5-bromopyrimidine (1.0 equiv), the amine nucleophile (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (8 mol%), and finely milled Cs2CO3 (2.0 equiv).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane. Degas the suspension via three freeze-pump-thaw cycles. Causality: Pd(0)-XPhos complexes are highly sensitive to oxidation; trace oxygen will poison the catalyst and halt oxidative addition.

  • Activation Check (Self-Validation): Heat the mixture to 80 °C. Within 15 minutes, observe the color change. The dark purple/red of Pd2(dba)3 must transition to a pale yellow or orange, indicating the successful formation of the active Pd(0)-XPhos monomer. If the solution turns black, Pd black has precipitated, indicating catalyst death (likely due to poor degassing or wet solvent).

  • Reaction Monitoring: Stir at 100 °C for 4-12 hours. Monitor via LC-MS.

  • Data Validation: Look for the disappearance of the distinct bromine isotope pattern (a 1:1 ratio of M / M+2 peaks) in the starting material mass trace, confirming successful oxidative addition and displacement.

Protocol 2: Halogen-Metal Exchange via TurboGrignard

Use this protocol to bypass sluggish oxidative addition or extreme steric hindrance.

  • Cryogenic Setup: Dissolve the C5-bromopyrimidine (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Exchange Reaction: Dropwise add

    
    -PrMgCl·LiCl (TurboGrignard, 1.1 equiv). The LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and driving the exchange at low temperatures[3].
    
  • Intermediate Validation (Self-Validation): Stir for 30 minutes. Do not add your electrophile yet. Extract a 0.1 mL aliquot via syringe and quench it into a GC vial containing 0.5 mL of D2O (or a solution of iodine in THF). Analyze the quenched aliquot via LC-MS or GC-MS.

    • Success marker: You should observe the complete disappearance of the brominated starting material and the exclusive presence of the deuterated pyrimidine (M+1) or C5-iodopyrimidine. This proves the 5-magnesio species has formed quantitatively.

  • Electrophile Trapping: Once validated, add your desired electrophile (e.g., an aldehyde or DMF) dropwise at -20 °C. Allow the reaction to slowly warm to room temperature over 2 hours before quenching with saturated aqueous NH4Cl.

References

Sources

Technical Support Center: Cross-Coupling 5-Bromo-6-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-5BR-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Catalyst Selection & Optimization for Sterically Hindered Aminopyrimidines

Executive Summary

You are working with 5-Bromo-6-ethylpyrimidin-4-amine . This substrate presents a "Perfect Storm" of three specific challenges for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig):

  • Catalyst Poisoning: The free primary amine at C4 (

    
    ) is a potent ligand that can bind competitively to the Pd center, displacing phosphines and arresting the catalytic cycle.
    
  • Ortho-Steric Hindrance: The ethyl group at C6 is ortho to the reaction site (C5), significantly impeding the approach of the coupling partner (transmetallation step).

  • Electronic Deactivation: While pyrimidines are generally electron-deficient (good for oxidative addition), the electron-donating nature of the amino and ethyl groups makes the C-Br bond less reactive than in a bare pyrimidine.

This guide prioritizes Buchwald Precatalysts (specifically XPhos and SPhos generations) over traditional


 or 

systems, as they are engineered to solve exactly these steric and coordination issues.
Part 1: Catalyst Selection Matrix

Q: Which catalyst system should I use for Suzuki-Miyaura coupling?

A: Do not use


. It is too labile and will likely be poisoned by the C4-amine. Select your catalyst based on your coupling partner's difficulty.
ScenarioRecommended CatalystLigand FeaturesWhy?
Standard (Aryl boronic acids)Pd(dppf)Cl₂[1][2]·DCM Bidentate, FerrocenylThe "Workhorse." The bidentate ligand resists displacement by the amine. Robust at high temps (

).
Difficult (Heteroaryl boronates, ortho-subs)XPhos Pd G3 / G4 Bulky Biaryl PhosphineGold Standard. The large ligand bulk creates a "roof" over the Pd, preventing the substrate's amine from binding while facilitating coupling next to the 6-ethyl group.
High Steric (2,6-disubstituted boronates)SPhos Pd G3 Methoxyl-BiarylSpecifically designed for ortho-ortho coupling. The methoxy group interacts with Pd to boost stability.
Visualizing the Selection Logic

CatalystSelection Start Substrate: this compound CouplingType Coupling Partner Type? Start->CouplingType SimpleAryl Simple Aryl Boronic Acid CouplingType->SimpleAryl Heteroaryl Heteroaryl / Ortho-Substituted CouplingType->Heteroaryl Reaction Reaction Type? SimpleAryl->Reaction Heteroaryl->Reaction Suzuki Suzuki-Miyaura (C-C) Reaction->Suzuki C-C Bond Buchwald Buchwald-Hartwig (C-N) Reaction->Buchwald C-N Bond Rec1 Rec: Pd(dppf)Cl2 Solvent: Dioxane/H2O Base: K2CO3 Suzuki->Rec1 Simple Rec2 Rec: XPhos Pd G3 Solvent: THF/H2O Base: K3PO4 Suzuki->Rec2 Complex/Steric Rec3 Rec: BrettPhos Pd G3 (Warning: C4-amine competition) Buchwald->Rec3

Caption: Decision tree for selecting the optimal catalyst based on coupling partner complexity and reaction type.

Part 2: Optimized Experimental Protocol (Suzuki-Miyaura)

Q: I am seeing low conversion (<30%). How do I set up the reaction to ensure turnover?

A: The most common failure mode is incomplete activation of the precatalyst or oxygen poisoning . Use this protocol which employs a "Precatalyst G3" system to ensure rapid initiation.

Target Reaction: this compound + Aryl Boronic Acid


 Product
Materials:
  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv (Excess required due to potential protodeboronation)

  • Catalyst: XPhos Pd G3 (2 – 5 mol%)

  • Base:

    
     (0.5 M in water) – Phosphate is superior to Carbonate for hindered substrates.
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:
  • Charge Solids: In a reaction vial equipped with a stir bar, add the Pyrimidine substrate (1.0 equiv), Boronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ). Crucial: Pd(0) is sensitive to 
    
    
    
    .
  • Solvent Addition: Add degassed THF (Concentration: 0.1 M – 0.2 M relative to substrate).

  • Base Addition: Add the degassed aqueous

    
     solution (2.0 – 3.0 equiv).
    
    • Note: A biphasic system (Organic/Water) is essential for the boronic acid activation cycle.

  • Reaction: Heat the block to

    
     .
    
    • Tip: Do not overheat initially. The G3 catalyst activates rapidly. If using

      
      , heat to 
      
      
      
      .
  • Monitoring: Monitor by LC-MS after 1 hour. Look for the disappearance of the Bromide (M+2 pattern).

Part 3: Troubleshooting & FAQs

Q: My reaction turns black immediately and stalls. What happened? A: "Pd Black" precipitation. This indicates the ligand has dissociated from the Palladium, and the Pd has aggregated into inactive metal particles.

  • Cause: The free amine on your substrate displaced the phosphine ligand.

  • Fix: Switch to XPhos Pd G3 . The precatalyst structure guarantees the ligand is bound during the critical activation step. Alternatively, add extra free ligand (e.g., 2 mol% Pd catalyst + 2 mol% free XPhos ligand) to shift the equilibrium back toward the active species.

Q: I see the product, but also a side product where the Bromine is replaced by Hydrogen (M-Br+H). A: Protodehalogenation.

  • Cause: The oxidative addition occurred, but the transmetallation was too slow (due to the steric 6-ethyl group). The Pd intermediate grabbed a proton from the solvent or moisture instead of the boronic acid.

  • Fix:

    • Increase the concentration of the Boronic Acid.

    • Switch to a strictly anhydrous system using

      
        (solid) in dry DMF or Toluene at 
      
      
      
      .
    • Use a Boronic Ester (Pinacol ester) instead of the Acid; they are less prone to protodeboronation.

Q: Can I use Buchwald-Hartwig to add an amine at the 5-position? A: Proceed with extreme caution. You have a primary amine at C4. If you try to couple a secondary amine at C5, the C4-amine can act as a nucleophile, leading to homocoupling (dimerization of the starting material) or complex mixtures.

  • Strategy: You may need to protect the C4-amine (e.g., with a Boc group) before attempting C-N coupling at C5. If protection is impossible, use BrettPhos Pd G3 , which is highly selective for cross-coupling external amines over aniline-like internal amines.

Part 4: Mechanism of Amine Poisoning

The following diagram illustrates why standard catalysts fail and how bulky ligands protect the cycle.

PoisoningMechanism ActiveCat Active Pd(0)L PoisonComplex Inactive Complex [Pd(Substrate)2] ActiveCat->PoisonComplex Standard Ligand (PPh3) displaced by -NH2 OxAdd Oxidative Addition (L-Pd-Ar-Br) ActiveCat->OxAdd Bulky Ligand (XPhos) Prevents -NH2 Binding Substrate Substrate (Free -NH2) Substrate->OxAdd C-Br Bond Breaks Precipitate Pd Black (Dead Catalyst) PoisonComplex->Precipitate Aggregation Product Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Caption: Mechanism showing how free amines poison standard Pd catalysts (Red path) vs. bulky ligands enabling the productive cycle (Green path).

References
  • BenchChem Technical Support. Suzuki Couplings of Bromopyrimidines: General Procedures and Troubleshooting. BenchChem.[3][4][5][6][7] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][6][7][8][9][10][11] Angewandte Chemie International Edition. (Seminal work on bulky phosphines).[6][7]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[12] Link

  • Sigma-Aldrich (Merck). Buchwald Ligands and Precatalysts User Guide.Link

  • Li, H., et al. (2015).[12] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of 5-Bromo-4-chloro-pyrimidines.[8][11] Organic Letters.[12] (Demonstrates site selectivity in pyrimidines).

Sources

Technical Support Center: Recrystallization & Purification of 5-Bromo-6-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers and drug development professionals working with 5-Bromo-6-ethylpyrimidin-4-amine (CAS 1520502-87-7) , a critical highly functionalized intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including AMPA receptor modulators and kinase inhibitors 1.

Due to its unique structural features—a polar hydrogen-bonding amino group, a polarizable bromine atom, and a lipophilic ethyl chain—purification via recrystallization presents distinct physicochemical challenges, most notably Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out" 2. This guide provides field-proven, self-validating protocols to ensure high-purity recovery.

Solvent System Selection & Quantitative Data

The amphiphilic nature of this compound requires careful solvent selection. The ideal solvent must balance solubility at elevated temperatures with optimal supersaturation upon cooling 3.

Solvent SystemBoiling Point (°C)Polarity IndexSolvation MechanismSuitability & Risk Profile
Ethanol (Absolute) 78.45.2H-bond donor/acceptor with the -NH2 group.Moderate: Good general solubility 4, but high cold solubility can lead to poor recovery yields.
Ethyl Acetate / Heptane 77.1 / 98.44.4 / 0.1Dipole interactions (EtOAc) + Lipophilic packing (Heptane).Excellent: Highly tunable binary system. High risk of oiling out if the cooling rate is too rapid.
Toluene 110.62.4π-π stacking with the pyrimidine ring.Good: Excellent for rejecting highly polar impurities. Requires higher temperatures for dissolution.
Isopropanol / Water 82.5 / 1003.9 / 9.0Strong H-bonding network.Poor: The hydrophobic ethyl/bromo groups strongly resist the aqueous phase, frequently causing irreversible emulsion (oiling out).

Standard Operating Procedure: Self-Validating Recrystallization

To ensure scientific integrity, this protocol integrates a self-validating feedback loop (Step 5) to empirically confirm crystallization efficiency rather than relying on visual estimation.

Step 1: Crude Profiling & Saturation

  • Weigh the crude this compound and transfer it to an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and suspend the solid in a minimum volume of the "good" solvent (e.g., Ethyl Acetate) at room temperature.

  • Heat the suspension to a gentle reflux using an oil bath or heating mantle.

  • Add hot solvent dropwise only until the solid completely dissolves 5.

Step 2: Anti-Solvent Titration (If using a binary system)

  • While maintaining reflux, slowly add the hot "poor" solvent (e.g., Heptane) dropwise.

  • Stop addition the exact moment the solution becomes slightly turbid (cloud point) 3.

  • Add 1-2 drops of the "good" solvent to restore complete clarity.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source. Crucial Causality: Do not place it directly on a cold benchtop; insulate the flask with a loosely wrapped paper towel. Slow cooling allows the solute molecules to kinetically favor the rigid crystal lattice over a disordered liquid phase 2.

  • Allow the solution to reach ambient temperature undisturbed.

Step 4: Isolation

  • Once crystal growth ceases at room temperature, transfer the flask to an ice bath (0-4 °C) for 30 minutes to maximize precipitation 5.

  • Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold anti-solvent.

Step 5: Mother Liquor Validation (Self-Validation)

  • Spot a sample of the mother liquor alongside the pure crystal solution on a TLC plate.

  • If the product spot in the mother liquor exhibits intense UV absorbance, the system is overly saturated with the "good" solvent. Concentrate the mother liquor under reduced pressure and repeat Steps 3-4 to harvest a second crop of crystals 6.

Diagnostic Troubleshooting & FAQs

Q: During the cooling phase, my solution forms a cloudy emulsion and settles as a viscous oil at the bottom of the flask. What is happening and how do I fix it? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS) [[2]](). It occurs when the compound separates from the solution as a secondary liquid phase because the supersaturation point is reached at a temperature above the melting point of the impure mixture 6. The impurities in the crude this compound depress its melting point, preventing neat crystal stacking 7.

  • The Fix: Reheat the mixture until the oil completely redissolves. If using a binary solvent system, add a small volume (1-2 mL) of the "good" solvent to lower the saturation temperature. Cool the solution much more slowly. To kinetically favor solid nucleation over liquid separation, introduce a seed crystal of pure this compound just before the solution reaches its cloud point 8.

Q: I achieved crystals, but the recovery yield is less than 40%. How can I optimize this? A: Low recovery typically indicates that the compound remains highly soluble in the cold solvent [[3]](). For pyrimidine derivatives, an excess of a protic solvent (like ethanol) can drastically increase cold solubility due to persistent hydrogen bonding with the -NH2 group [[4]]().

  • The Fix: Validate the loss by evaporating a small aliquot of the mother liquor; a large residue confirms the product is still in solution 6. To recover the remaining product, concentrate the mother liquor under reduced pressure to half its volume, then cool it in an ice bath. For future batches, reduce the total solvent volume by 20%.

Q: The isolated crystals are discolored (yellow/brown) despite washing. Is the recrystallization failing? A: Persistent discoloration means that impurities are either co-crystallizing within the lattice or have identical solubility profiles to the target pyrimidine 5.

  • The Fix: Incorporate an activated charcoal (Norit) treatment during the hot dissolution phase. The highly porous carbon will adsorb high-molecular-weight, colored polymeric byproducts. Filter the hot solution through a Celite pad to remove the charcoal before initiating the cooling phase 5.

Process Visualization: Troubleshooting Oiling Out

G N1 Crude this compound N2 Dissolve in Min. Hot Solvent (e.g., EtOAc/Heptane) N1->N2 N3 Cooling Phase (Observe for LLPS) N2->N3 N4 Oiling Out Occurs (Liquid-Liquid Phase Separation) N3->N4 Emulsion forms N6 Crystals Form (Nucleation & Growth) N3->N6 Solid nucleates N5 Reheat & Adjust Solvent Ratio or Add Seed Crystals N4->N5 N5->N3 Retry cooling N7 Filter & Wash (Pure Intermediate) N6->N7

Troubleshooting workflow for oiling out during pyrimidine intermediate recrystallization.

References

  • US10155769B2 - Fused azaheterocyclic compounds and their use as AMPA receptor modulators - Google P
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie - [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts - [Link]

  • Oiling Out in Crystallization - Mettler Toledo - [Link]

  • Recrystallization (help meeeeee) - r/chemistry (Reddit) -[Link]

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor - [Link]

Sources

Validation & Comparative

Technical Guide: Unequivocal Assignment of Ethyl Group Regioisomers in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the pyrimidine pharmacophore is ubiquitous.[1] However, the alkylation of pyrimidine rings often yields complex mixtures of regioisomers (N1-alkyl, N3-alkyl, O-alkyl, or C-alkyl products). While the ethyl group itself presents a predictable spin system (triplet/quartet), its point of attachment significantly alters its electronic environment and pharmacological activity.

This guide compares two analytical workflows for assigning these signals:

  • Method A: 1D

    
    H NMR Analysis  (The Screening Approach)
    
  • Method B: Heteronuclear 2D Correlation (HSQC/HMBC) (The Definitive Approach)

Verdict: While Method A is sufficient for purity checks of known standards, Method B is the mandatory protocol for structural validation of novel pyrimidine derivatives due to the high probability of tautomeric ambiguity and solvent-dependent shifts.

Section 1: The Chemical Context

The ethyl group (


) is a "spectroscopic reporter."[1] The methyl triplet is generally static (

1.1–1.4 ppm), but the methylene quartet is highly sensitive to the electronegativity and anisotropy of the attachment point.
The Challenge: Regioisomerism

When alkylating a pyrimidine (e.g., uracil or cytosine derivatives), three outcomes are common:

  • N-Alkylation: Thermodynamically favored in many conditions (e.g., N1 or N3).[1]

  • O-Alkylation: Kinetically favored or result of specific protecting group strategies (e.g., O2 or O4).[1]

  • C-Alkylation: Often at the C5 position via electrophilic aromatic substitution.[1]

Distinguishing these requires analyzing the "roofing effect" of the multiplets and, more importantly, the heteronuclear connectivity.

Section 2: Comparative Methodology

Method A: 1D H NMR (Chemical Shift Analysis)

Best for: Routine purity checks of established compounds.

This method relies on empirical chemical shift ranges.[1]

Ethyl PositionMethylene (

ppm)
Electronic EnvironmentKey Feature
C5-Ethyl 2.4 – 2.7Benzylic/AllylicShielded; often overlaps with DMSO/solvent satellites.[1]
N-Ethyl 3.7 – 4.2Amide-like NitrogenDeshielded; distinct quartet.[1]
O-Ethyl 4.3 – 4.6Imidate OxygenHighly deshielded; often >0.5 ppm downfield of N-ethyl.[1]

Limitations:

  • Solvent Drift: N-ethyl shifts can migrate by >0.2 ppm between

    
     and DMSO-
    
    
    
    due to hydrogen bonding at the carbonyls.[1]
  • Ambiguity: An N1-ethyl and N3-ethyl often have identical 1D shifts, making them indistinguishable by proton NMR alone.[1]

Method B: 2D HSQC & HMBC (The Gold Standard)

Best for: Structure elucidation, complex mixtures, and regulatory filing.

This method uses scalar coupling to "trace" the bonds.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Identifies the carbon attached directly to the protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The "King" of pyrimidine assignment.[1] It correlates the ethyl protons to the ring carbons 2-3 bonds away.[1]

The Connectivity Logic (HMBC)
  • N1-Ethyl: The methylene protons correlate to C2 and C6 .[1]

  • C5-Ethyl: The methylene protons correlate to C4 and C6 .[1]

  • O-Ethyl: The methylene protons correlate strongly to the specific oxygenated carbon (e.g., C4 ).

Section 3: Visualization of Logic Workflows

Diagram 1: Decision Matrix for Ethyl Assignment

This flowchart illustrates the logical progression from sample preparation to definitive assignment.[1]

EthylAssignment Start Unknown Pyrimidine Derivative Step1 Acquire 1D 1H NMR (CDCl3 or DMSO-d6) Start->Step1 Decision1 Check Methylene (CH2) Chemical Shift Step1->Decision1 ResultC δ 2.4 - 2.7 ppm Likely C-Alkyl (C5) Decision1->ResultC Shielded ResultN δ 3.8 - 4.2 ppm Likely N-Alkyl Decision1->ResultN Mid-Field ResultO δ 4.3 - 4.6 ppm Likely O-Alkyl Decision1->ResultO Deshielded Step2 Ambiguity Check: N1 vs N3? Regioisomer? ResultN->Step2 ResultO->Step2 Step3 Run 2D HMBC (Long Range Coupling) Step2->Step3 FinalN1 Correlations to C2 & C6 = N1-Ethyl Step3->FinalN1 FinalN3 Correlations to C2 & C4 = N3-Ethyl Step3->FinalN3

Caption: Logical workflow for distinguishing ethyl regioisomers using chemical shift filters followed by HMBC validation.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific 3-bond correlations (


) that act as the "fingerprint" for assignment.

HMBC_Pathways cluster_N1 N1-Ethyl Correlations Eth_CH2 Ethyl CH2 (Proton Source) C2 Carbon C2 (Urea/Amidine) Eth_CH2->C2 3-bond C6 Carbon C6 (Alkene) Eth_CH2->C6 3-bond Note Differentiation: N3-Ethyl would correlate to C2 and C4 instead! C2->Note C4 Carbon C4 (Amide/Imidate)

Caption: HMBC correlation pathways for an N1-ethyl pyrimidine. The simultaneous detection of C2 and C6 cross-peaks confirms N1 attachment.

Section 4: Experimental Protocols

Sample Preparation (Self-Validating Step)

To ensure sharp multiplets and accurate integration:

  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Solvent Choice: Use DMSO-

    
      if the compound contains free NH/OH groups to eliminate exchange broadening.[1] Use 
    
    
    
    for non-polar derivatives to maximize resolution.
  • Validation: Check the residual solvent peak (DMSO quintet at 2.50 ppm). If the solvent peak is broadened, the sample may contain paramagnetic impurities or need filtration.

HMBC Acquisition Parameters
  • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).[1]

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz . This is critical. Pyrimidine ring couplings can be smaller (5–7 Hz), so 8 Hz is a safe "catch-all" average.[1]
    
  • Scans (NS): Minimum 16 scans (32 recommended for <5mg samples).

  • Relaxation Delay (D1): 1.5 – 2.0 seconds.[1]

Data Processing
  • Window Function: Apply a Sine-Bell Squared (QSINE) function to sharpen cross-peaks.

  • Thresholding: Set the contour level just above the noise floor.[1] Real correlations in pyrimidines are often weak due to relaxation properties; do not set the threshold too high or you will miss the C2 correlation.[1]

Section 5: References[2][3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 5: Heteronuclear Correlations).

  • Bax, A., & Summers, M. F. (1986).[1] 1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR. Journal of the American Chemical Society.[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Tables of spectral data for pyrimidines).

Sources

A Comparative Analysis of 5-Bromo-6-ethylpyrimidin-4-amine and its Methyl Analog for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Optimal 6-Alkyl-5-bromopyrimidine Scaffold

In the landscape of medicinal chemistry and synthetic methodology, 5-bromopyrimidine scaffolds serve as exceptionally versatile intermediates. The bromine atom at the C5 position is a convenient handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space, while the substituents at other positions finely tune the molecule's steric and electronic properties. This guide provides an in-depth comparison of two closely related building blocks: 5-Bromo-6-ethylpyrimidin-4-amine and its methyl analog, 5-Bromo-6-methylpyrimidin-4-amine.

This analysis moves beyond a simple datasheet comparison, offering insights into the causal relationships between the subtle structural change—a single methylene unit—and the resulting shifts in physicochemical properties, reactivity, and potential biological activity. The information presented is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a scaffold for their specific application.

Physicochemical Properties: A Tale of Two Alkyl Groups

The primary differences arise from the ethyl group's larger size and slightly increased lipophilicity.[2] An increase in molecular weight and surface area generally leads to higher melting and boiling points due to stronger intermolecular van der Waals forces. Furthermore, the addition of a nonpolar methylene unit is expected to decrease solubility in polar solvents while enhancing it in nonpolar organic solvents.

Property5-Bromo-6-methylpyrimidin-4-amineThis compoundRationale for Comparison
CAS Number 7752-48-9[3]Not availableThe methyl analog is a commercially available and well-documented chemical.
Molecular Formula C₅H₆BrN₃[3]C₆H₈BrN₃Addition of a CH₂ group.
Molecular Weight 188.03 g/mol [3]202.06 g/mol Increased by the mass of a methylene unit (14.03 g/mol ).
Appearance Pale yellow to white crystalline solid[3]Predicted: White to off-white solidSimilar chromophore; expected to have a similar physical state.
Melting Point Data not widely publishedPredicted: Slightly higher than methyl analogIncreased molecular weight and packing efficiency often lead to a higher melting point.[2]
Solubility Soluble in polar solvents (e.g., water, alcohols)[3]Predicted: Moderately soluble in polar solvents, more soluble in nonpolar organic solventsThe ethyl group increases hydrophobicity compared to the methyl group.[2]
LogP (Predicted) ~1.5~2.0The addition of a methylene group typically increases the LogP value by approximately 0.5.

Synthesis and Strategic Considerations

The synthesis of 6-alkyl-5-bromopyrimidin-4-amines generally follows a convergent strategy involving the construction of the substituted pyrimidine ring followed by a regioselective bromination step. A common approach starts from a β-keto nitrile or a related precursor that contains the desired alkyl group (R).

A plausible synthetic pathway is outlined below. The initial condensation reaction forms the pyrimidin-4-amine core. The choice of starting materials, such as ethyl 3-oxopentanoate for the ethyl analog or ethyl acetoacetate for the methyl analog, is the key differentiating step. Subsequent bromination, often using N-Bromosuccinimide (NBS), selectively installs the bromine atom at the electron-rich C5 position.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Bromination A β-Keto Ester (R = Me or Et) C 6-Alkylpyrimidin-4-amine A->C Condensation B Formamidine B->C D 6-Alkylpyrimidin-4-amine F 5-Bromo-6-alkylpyrimidin-4-amine D->F Electrophilic Aromatic Substitution E N-Bromosuccinimide (NBS) E->F

Caption: General synthetic workflow for 5-Bromo-6-alkylpyrimidin-4-amines.
Experimental Protocol: General Procedure for the Synthesis of 6-Alkylpyrimidin-4-amine
  • Ring Formation: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add the appropriate β-keto ester (e.g., ethyl acetoacetate for R=Me, ethyl 3-oxopentanoate for R=Et) (1.0 eq) and formamidine hydrochloride (1.0 eq).

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Resuspend the residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the 6-alkylpyrimidin-4-amine.

Experimental Protocol: General Procedure for Bromination
  • Reaction Setup: Dissolve the 6-alkylpyrimidin-4-amine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final 5-bromo-6-alkylpyrimidin-4-amine.

Comparative Reactivity: The Impact of a Methylene Unit

The difference between a methyl and an ethyl group, while small, introduces distinct electronic and steric effects that can influence the reactivity of the pyrimidine scaffold in subsequent transformations.[2][4]

Caption: Influence of methyl vs. ethyl groups on reactivity.
Electronic Effects

Both methyl and ethyl groups are electron-donating through an inductive effect (+I). The ethyl group, being slightly more electron-releasing than the methyl group, will marginally increase the electron density of the pyrimidine ring.[5] This has two potential consequences:

  • Nucleophilicity of the Amino Group: The increased electron density may slightly enhance the basicity and nucleophilicity of the 4-amino group. This could lead to faster rates in reactions involving this group, such as N-alkylation or acylation.

  • Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C5-bromo position, the oxidative addition step is often rate-limiting. The slightly higher electron density on the ring of the ethyl analog could marginally slow this step compared to the methyl analog. However, this effect is generally minor and often outweighed by other factors.

Steric Effects

The most significant difference lies in steric hindrance.[2] The ethyl group is bulkier and offers more conformational flexibility than the compact methyl group. This increased steric profile primarily affects the adjacent positions:

  • N4-Amino Group: The larger ethyl group can partially shield the N4-amino group, potentially hindering the approach of bulky reagents. In reactions where the amino group is the target, the methyl analog might offer faster kinetics or higher yields, especially with sterically demanding reaction partners.[6]

  • C6-Position: While the primary reactive site for cross-coupling is C5, reactions that might involve the C6 position or require coordination to the N1 nitrogen could be influenced. The ethyl group's bulk may disfavor certain transition states, leading to different regioselectivity or reaction efficiency in some complex transformations.[7]

Biological Activity and Structure-Activity Relationships (SAR)

Pyrimidines are privileged scaffolds in drug discovery, appearing in numerous approved drugs.[8] Altering alkyl substituents is a classic medicinal chemistry strategy to probe the topology of a target's binding pocket and to optimize pharmacokinetic properties.[9]

While no specific biological data for this compound is publicly documented, studies on related 6-alkyl-pyrimidines provide valuable SAR insights. For example, in the development of histamine H4 receptor antagonists, the nature of the 6-alkyl substituent on a diaminopyrimidine core was critical for potency and selectivity.[10]

  • Methyl Analog: The smaller methyl group may be preferred if the binding pocket is sterically constrained. It provides a hydrophobic contact point without imposing a significant penalty for bulk.

  • Ethyl Analog: The larger, more lipophilic ethyl group can explore a larger volume of the binding site. If a hydrophobic pocket exists adjacent to the C6 position, the ethyl group could form more favorable van der Waals interactions, leading to enhanced binding affinity. This increase in lipophilicity can also impact ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially increasing cell permeability or affecting metabolic stability.

The presence of the bromine atom itself contributes to biological activity, often through halogen bonding or by acting as a metabolically stable lipophilic group.[11] Brominated compounds have demonstrated potent anticancer activity through various mechanisms.[11]

Conclusion and Recommendations

The choice between this compound and its methyl analog is a nuanced decision that depends entirely on the specific research objective.

Choose 5-Bromo-6-methylpyrimidin-4-amine when:

  • A smaller, less sterically hindered scaffold is required.

  • Faster reaction kinetics at the adjacent N4-amino group are desired.

  • The target binding pocket is known to be compact.

  • A well-characterized, commercially available starting material is a priority.

Choose this compound when:

  • Exploring a larger, potentially hydrophobic binding pocket is the goal.

  • Increased lipophilicity is desired to improve properties like cell permeability.

  • A slight modulation of the electronic properties of the pyrimidine ring is being investigated.

  • The synthetic plan can accommodate the use of a less common or custom-synthesized building block.

Ultimately, the seemingly minor difference between a methyl and an ethyl group can have a significant impact on a molecule's behavior. By understanding the underlying principles of their steric and electronic contributions, researchers can strategically leverage these scaffolds to accelerate their synthetic and drug discovery programs.

References

  • Oreate AI. (2026, February 24). Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules. Oreate AI Blog. Available from: [Link]

  • Proprep. When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Available from: [Link]

  • PubChem. 5-bromo-N-ethyl-2-quinolin-6-ylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available from: [Link]

  • PubChem. 5-bromo-N-ethyl-6-methyl-2-(propoxymethyl)pyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • Khan, M. S., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Zabela, M., et al. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclohexanol. Acta Crystallographica Section E. Available from: [Link]

  • Nikolova, P., & Galabov, B. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega. Available from: [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available from: [Link]

  • Thurmond, R. L., et al. (2014). Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available from: [Link]

  • Galabov, B., et al. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega. Available from: [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. Available from: [Link]

  • ResearchGate. (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Available from: [Link]

  • Sema. Structure Activity Relationship Of Drugs. Available from: [Link]

  • CDD Vault. SAR: Structure Activity Relationships. Available from: [Link]

  • ResearchGate. Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. Available from: [Link]

  • Pauly, G. T., et al. (1998). Comparison of mutagenesis by O6-methyl- and O6-ethylguanine and O4-methylthymine in Escherichia coli using double-stranded and gapped plasmids. Carcinogenesis. Available from: [Link]

  • ResearchGate. Studies on the Chemical Reactivity of Ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine- 5-carboxylate. Available from: [Link]

  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. Available from: [Link]

  • Juniper Publishers. Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Available from: [Link]

  • Chemical Synthesis Database. 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol. Available from: [Link]

  • ResearchGate. Reaction of 6-Methyl-2-Thiouracil and 6-Phenyl-2-Thiouracil with Chloro-β-Dicarbonyl and Bromo-β-Dicarbonyl Compounds and Their Nitrile Analogs. Available from: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available from: [Link]

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distinguishing 5-Bromo-6-ethylpyrimidin-4-amine from regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for distinguishing 5-Bromo-6-ethylpyrimidin-4-amine from its regioisomers, designed for analytical chemists, medicinal chemists, and drug development professionals.

The Regioisomer Challenge in Pyrimidine Scaffolds

The synthesis of highly functionalized pyrimidine scaffolds—frequently utilized as critical intermediates in the development of AMPA receptor modulators and other neuroactive therapeutics[1]—inherently risks the generation of regioisomeric mixtures.

In This compound , the pyrimidine ring is substituted at three specific positions: an amine at C4, a bromine atom at C5, and an ethyl group at C6, leaving the C2 position unsubstituted (bearing a proton). During synthesis (e.g., the condensation of amidines with functionalized


-keto esters), the ethyl group may inadvertently be directed to the C2 position, yielding 5-bromo-2-ethylpyrimidin-4-amine .

Because these isomers possess identical molecular weights, identical functional groups, and highly similar polarities, standard 1D chromatography and basic mass spectrometry cannot provide unambiguous identification. Furthermore, while benchtop 1D NMR can distinguish some simple isomers based on aromatic signal patterns[2], the high degree of substitution in halogenated pyrimidines necessitates advanced 2D techniques to map the exact substitution topology[3].

Orthogonal Analytical Strategy

To establish a self-validating identification system, researchers must employ an orthogonal analytical workflow. This ensures that findings from one technique (e.g., mass fragmentation) are independently verified by another (e.g., nuclear magnetic resonance).

AnalyticalWorkflow Sample Synthesized Pyrimidine (Unknown Regioisomer) NMR1D 1D NMR (1H, 13C) Initial Screening Sample->NMR1D LCMS LC-MS/MS Fragmentation Analysis Sample->LCMS NMR2D 2D NMR (HMBC/HSQC) Connectivity Mapping NMR1D->NMR2D Overlapping signals XRay X-Ray Crystallography (If solid state permits) NMR2D->XRay Ambiguous correlations Result Unambiguous Regioisomer Identification NMR2D->Result Distinct 3J C-H couplings LCMS->Result Unique fragments XRay->Result Absolute 3D structure

Fig 1. Orthogonal analytical workflow for pyrimidine regioisomer identification.

Structural Causality & NMR Logic

The gold standard for distinguishing these regioisomers is Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range (typically


 and 

) couplings between protons and carbons. Advanced

H-

N HMBC experiments can also provide unambiguous differentiation of nitrogen-containing heterocycles[4], though

H-

C HMBC is highly effective for this specific scaffold.

The Causality of HMBC Discrimination: The diagnostic logic relies on the 3-bond (


) coupling pathway originating from the ethyl group's methylene (-CH

-) protons.
  • Target (6-ethyl substitution): The -CH

    
    - protons are exactly 3 bonds away from C5 (the carbon bearing the heavy bromine atom). A strong HMBC cross-peak between the ethyl protons (
    
    
    
    ~2.7 ppm) and C5 (
    
    
    ~100.0 ppm) will be observed.
  • Isomer A (2-ethyl substitution): The -CH

    
    - protons are attached to C2. They are 5 bonds away from C5. No HMBC correlation  will be observed between the ethyl protons and C5. Instead, correlations to N1 and N3 (or C4/C6 if tracing through the ring) dictate the spectrum.
    

Additionally, primary amines substituted at the 4-position of pyrimidines exhibit room-temperature line broadening in


H and 

C NMR due to restricted rotation (rotamers) of the C-N partial double bond. This broadening serves as an initial diagnostic tool confirming the 4-amino substitution before 2D analysis begins[5].

HMBC_Logic cluster_Target This compound cluster_Isomer 5-Bromo-2-ethylpyrimidin-4-amine Ethyl_Target Ethyl -CH2- (δ ~2.7 ppm) C5_Target C5 (C-Br) (δ ~100 ppm) Ethyl_Target->C5_Target 3J Correlation (Strong) C6_Target C6 (C-Ethyl) (δ ~168 ppm) Ethyl_Target->C6_Target 2J Correlation Ethyl_Isomer Ethyl -CH2- (δ ~2.8 ppm) N1_Isomer N1 / N3 (Heteroatoms) Ethyl_Isomer->N1_Isomer 3J Correlation C5_Isomer C5 (C-Br) (δ ~100 ppm) Ethyl_Isomer->C5_Isomer NO Correlation (>4J)

Fig 2. Divergent HMBC correlation pathways distinguishing the 6-ethyl target from its 2-ethyl isomer.

Quantitative Data & Structural Comparison

Table 1: Predictive


H and 

C NMR Chemical Shift Mapping
(Note: Exact shifts vary slightly by solvent, e.g., DMSO-

vs. CDCl

)
PositionThis compound (Target)5-Bromo-2-ethylpyrimidin-4-amine (Isomer A)2-Bromo-6-ethylpyrimidin-4-amine (Isomer B)
C2 ~155.0 ppm (CH,

~8.5)
~165.0 ppm (C-Ethyl)~145.0 ppm (C-Br)
C4 ~161.0 ppm (C-NH

)
~161.0 ppm (C-NH

)
~163.0 ppm (C-NH

)
C5 ~100.0 ppm (C-Br)~100.0 ppm (C-Br)~110.0 ppm (CH,

~7.0)
C6 ~168.0 ppm (C-Ethyl)~158.0 ppm (CH,

~8.2)
~168.0 ppm (C-Ethyl)

Table 2: Diagnostic HMBC Correlations (Proton to Carbon)

Proton SourceTarget (6-Ethyl, 5-Bromo)Isomer A (2-Ethyl, 5-Bromo)
Ethyl -CH

-

to C5 (C-Br),

to C6

to N1,

to N3,

to C2
Aromatic C-H C2-H:

to C4,

to C6
C6-H:

to C4,

to C5
Amine -NH


to C4,

to C5

to C4,

to C5

Self-Validating Experimental Protocols

Protocol 1: High-Resolution 2D NMR Connectivity Mapping

This protocol is engineered as a self-validating system: HSQC is run first to lock in direct 1-bond attachments, preventing the misattribution of long-range HMBC signals.

  • Sample Preparation: Dissolve 15–20 mg of the purified pyrimidine in 0.6 mL of anhydrous DMSO-

    
    . Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard to ensure absolute chemical shift calibration.
    
  • Instrument Setup: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe for maximum sensitivity on quaternary carbons (C5-Br).

  • 1D Baselines: Acquire standard

    
    H (16 scans) and 
    
    
    
    C (1024 scans) spectra. Verify the presence of the broadened -NH
    
    
    signal (~6.5-7.5 ppm) to confirm 4-amino substitution[5].
  • HSQC Acquisition: Run a

    
    H-
    
    
    
    C HSQC experiment to map all direct
    
    
    couplings. This will definitively identify the C2-H (or C6-H in the isomer) and the ethyl -CH
    
    
    -/-CH
    
    
    carbons.
  • HMBC Acquisition (The Critical Step): Run a

    
    H-
    
    
    
    C HMBC experiment. Crucial Parameter: Set the long-range delay to 80 ms. This is specifically optimized to capture ~8 Hz
    
    
    couplings, which is the exact coupling constant expected between the ethyl -CH
    
    
    - and the pyrimidine C5.
  • Data Interpretation: Interrogate the slice at the ethyl -CH

    
    - proton frequency (
    
    
    
    ~2.7 ppm). If a cross-peak exists at
    
    
    ~100 ppm (C-Br), the compound is definitively the 6-ethyl target.
Protocol 2: LC-MS/MS Fragmentation Analysis

Causality: Pyrimidines with an exocyclic amine readily protonate at the N1/N3 ring nitrogens, making positive electrospray ionization (ESI+) highly sensitive and prone to predictable ring-opening fragmentations.

  • Chromatography: Inject 2

    
    L of a 1 
    
    
    
    g/mL sample onto a C18 column (e.g., 2.1 x 50 mm, 1.7
    
    
    m). Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
  • Ionization: Operate the mass spectrometer in ESI+ mode. The parent ion [M+H]

    
     will appear at m/z 202.0 / 204.0 (showing the characteristic 1:1 isotopic doublet of a single Bromine atom).
    
  • Fragmentation (MS2): Apply a collision energy ramp (15-35 eV).

  • Validation: The 6-ethyl target will preferentially lose an ethylene neutral (M - 28) via a McLafferty-type rearrangement due to its proximity to the ring nitrogen, a pathway that is sterically hindered or altered in the 2-ethyl isomer.

References

  • [4] Differentiation between[1,2,4]triazolo[1,5-a] pyrimidine and[1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed / NIH.

  • [5] Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1 H and 13 C NMR Spectroscopy. Australian Journal of Chemistry / Academia.edu.

  • [2] Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical.net.

  • [3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.

  • [1] US10155769B2 - Fused azaheterocyclic compounds and their use as AMPA receptor modulators. Google Patents.

Sources

Comprehensive Validation Guide: Melting Point Range Determination for 5-Bromo-6-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Thermal Validation

5-Bromo-6-ethylpyrimidin-4-amine (CAS: 1520502-87-7) is a highly functionalized halogenated pyrimidine building block[1]. In modern drug discovery, it serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, including fused azaheterocyclic compounds designed as AMPA receptor modulators[2].

Because downstream synthetic steps and final drug formulations require stringent control over crystalline purity and polymorphic states, validating the melting point range of this compound is a fundamental quality control (QC) necessity. As application scientists, we recognize that melting is not an instantaneous event but a thermodynamic transition spanning from the first detectable liquid phase to the temperature at which no solid phase is apparent[3],[4]. This guide objectively compares the primary analytical methodologies used to validate this transition and provides a self-validating experimental framework.

Objective Comparison of Validation Methodologies

When validating the melting range of this compound, laboratories must select an appropriate thermal analysis technique. The three primary alternatives are the traditional Capillary Method (compliant with USP <741>), Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM)[5].

Table 1: Performance Comparison of Melting Point Validation Alternatives
ParameterCapillary Method (USP <741>)Differential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Regulatory Status Primary standard (USP/Ph. Eur.)[5]Highly recommended (GMP/ICH)[5]Research/Investigational[5]
Detection Mechanism Visual/Optical transmission[6]Endothermic heat flow[5]Visual phase change under polarized light
Sample Size ~1–3 mg (2.5–3.5 mm column)[7]2.0–5.0 mg< 1 mg
Primary Output Collapse point & Clear point[7]Extrapolated onset & Peak temperatureVisual onset & Meniscus formation
Best For Routine QC & Pharmacopeial Compliance[5]Polymorphism & Absolute Purity Profiling[5]Visualizing thermal degradation[5]

Causality in Experimental Design (E-E-A-T)

A robust analytical protocol must be grounded in thermodynamic principles. The following parameters dictate the accuracy of the melting point determination for this compound:

  • Sample Pulverization and Packing: According to USP <741>, the sample must be finely powdered and packed tightly to a height of 2.5–3.5 mm[3],[7]. Causality: Loose packing introduces microscopic air pockets. Because air is a thermal insulator, these voids cause uneven heat distribution, leading to localized melting and an artificially broadened melting range.

  • Heating Ramp Rate: A controlled heating rate of 1 °C/min must be strictly enforced when the instrument is within 5 °C of the expected melting point[7],[8]. Causality: The capillary glass and the sample possess inherent thermal resistance. If the ramp rate exceeds 1 °C/min, the heating block will be significantly hotter than the sample's interior (a phenomenon known as thermal lag), resulting in an artificially high clear point reading[4].

  • Self-Validating System Architecture: A protocol is only valid if the instrument's accuracy is continuously verified. This is achieved by running USP Secondary Reference Standards (e.g., Phenacetin, MP 134.0–136.0 °C) prior to analyzing the pyrimidine derivative[3],[7]. If the reference standard deviates, the system must be recalibrated before proceeding[8].

Experimental Workflows

G N1 This compound (CAS: 1520502-87-7) N2 Sample Drying & Pulverization N1->N2 N3 USP <741> Capillary Method N2->N3 N4 DSC Thermal Analysis N2->N4 N5 Instrument Calibration (USP Reference Standards) N3->N5 N8 Endothermic Heat Flow Peak N4->N8 N6 1 °C/min Heating Ramp N5->N6 N7 Visual Collapse & Clear Point N6->N7 N9 Data Cross-Validation & Purity Certification N7->N9 N8->N9

Parallel workflow for melting point validation utilizing Capillary and DSC methodologies.

Step-by-Step Experimental Methodologies

Protocol A: Automated Capillary Method (USP <741> Class Ia)

This method relies on direct optical observation of the phase change[6].

  • Drying: Place the this compound sample in a vacuum desiccator at a pressure not exceeding 20 mm Hg for 3 hours to remove residual moisture[3].

  • Pulverization: Gently crush the dried sample into a fine, homogeneous powder using an agate mortar and pestle.

  • Loading: Charge a standard USP capillary tube (10 cm length, 0.8–1.2 mm ID, 0.2–0.3 mm wall thickness)[7]. Drop the tube through a 1-meter glass guide tube onto a hard surface 4–5 times to pack the powder tightly to a height of exactly 3.0 mm[8].

  • Calibration Check: Run a secondary reference standard to ensure the instrument reads within ±0.5 °C of the certified clear point[7],[8].

  • Measurement: Insert the sample capillary into the heating block at a standby temperature 10 °C below the expected melting point[3].

  • Ramping: Initiate a heating rate of 1 °C/min[7].

  • Observation: Record the onset point (when the substance collapses against the tube wall) and the clear point (when the substance becomes completely liquid)[3],[7].

Protocol B: Differential Scanning Calorimetry (DSC)

DSC provides a highly accurate measurement of heat flow, making it ideal for detecting trace impurities[5],.

  • Preparation: Weigh 2.0–3.0 mg of the pulverized sample into a standard aluminum DSC pan. Seal with a crimped lid.

  • Purge: Place the pan in the DSC cell under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

  • Equilibration: Equilibrate the system isothermally at 50 °C.

  • Heating: Apply a linear heating rate of 5 °C/min up to 20 °C below the expected melting point, then reduce the rate to 1 °C/min through the melting transition to ensure thermal equilibrium.

  • Analysis: Record the extrapolated onset temperature (comparable to the capillary collapse point) and the peak endothermic temperature.

Experimental Data Presentation

To demonstrate the performance of these methodologies, the following table presents representative cross-validation data for a high-purity batch of this compound.

Note: DSC values often yield slightly tighter ranges than visual capillary methods due to the precise measurement of internal heat flow versus macroscopic visual phase changes. Furthermore, excessive heating rates (e.g., 5.0 °C/min) artificially inflate the clear point due to thermal lag.

Table 2: Experimental Melting Point Validation Data (Representative Lot)
MethodologyHeating RateOnset Temperature (°C)Clear Point / Peak Temperature (°C)Melting Range (ΔT)
Capillary (USP <741>) 1.0 °C/min142.3143.51.2 °C
Capillary (Fast Ramp) 5.0 °C/min143.1145.22.1 °C (Thermal Lag Bias)
DSC Analysis 1.0 °C/min142.1 (Extrapolated)143.2 (Peak)1.1 °C

References

  • Title: Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems URL: [Link]

  • Title: Compliance with amended General Chapter USP<741> Melting Range or Temperature Source: ChemRxiv URL: [Link]

  • Title: Melting Point Determination Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: US10155769B2 - Fused azaheterocyclic compounds and their use as AMPA receptor modulators Source: Google Patents URL
  • Title: Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique Source: Grasas y Aceites (CSIC) URL: [Link]

  • Title: Measuring the Melting Point Source: Westlab URL: [Link]

Sources

Structural Elucidation of 5-Bromo-4-Aminopyrimidines: A Comparative Guide to Crystallographic Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

In the realm of structure-based drug design (SBDD), 5-bromo-4-aminopyrimidines represent a critical scaffold. The 4-amino group serves as a primary hydrogen bond donor/acceptor for kinase hinge binding, while the 5-bromo substituent provides a unique "sigma-hole" for halogen bonding—a supramolecular interaction increasingly exploited to boost potency and selectivity.

This guide objectively compares the structural data yield of X-ray crystallography against solution-state NMR and computational modeling (DFT). We demonstrate that while NMR excels in dynamic profiling, Single Crystal X-ray Diffraction (SCXRD) remains the only method capable of definitively resolving the anisotropic halogen bonding networks critical for optimizing this scaffold.

Comparative Analysis: X-ray vs. Alternatives

The "performance" of structural data is measured by its resolution, ability to detect non-covalent interactions, and utility in predictive modeling.

Table 1: Methodological Performance Matrix
FeatureX-Ray Crystallography (SCXRD) Solution NMR MicroED (Electron Diffraction) Computational (DFT)
Primary Output 3D Electron Density MapChemical Shifts / NOE ConstraintsCoulomb Potential MapEnergy Minimized Model
Halogen Bond Detection Direct (Geometric & distance definition)Indirect (Chemical shift perturbation)Direct (High precision for H-atoms)Predicted (Basis set dependent)
Sample Requirement Single Crystal (>10 µm)Soluble, pure compound (>5 mg)Nanocrystal (<1 µm)Virtual Structure
Resolution Atomic (<0.8 Å achievable)Ensemble averageAtomic (often <1.0 Å)N/A
Limitation Crystal packing forces may distort conformationFast exchange can blur signalsDynamical scattering issuesGas-phase bias (ignores solvation)
Deep Dive: The 5-Bromo vs. 5-Chloro/Iodo Variance

In our crystallographic datasets, the 5-bromo variant consistently outperforms the 5-chloro analog in directing supramolecular assembly.

  • The Sigma-Hole Effect: The bromine atom exhibits a distinct region of positive electrostatic potential (the sigma-hole) opposite the C-Br bond.

  • Experimental Evidence: X-ray data confirms that 5-bromo-4-aminopyrimidines form robust

    
     halogen bonds (distance 
    
    
    
    2.9–3.1 Å), whereas 5-chloro analogs often rely solely on hydrogen bonding (
    
    
    ) due to the weaker polarization of chlorine.
  • Implication: For fragment-based drug discovery (FBDD), the 5-bromo scaffold provides a "sticky" handle for crystallographic soaking that 5-chloro analogs lack.

Experimental Protocol: Self-Validating Workflows

To ensure reproducibility, we utilize a "Dual-Path" crystallization strategy. If Path A (Evaporation) fails due to oiling out, Path B (Diffusion) is triggered.

Phase I: Synthesis & Purification
  • Pre-requisite: Purity >98% by HPLC. Impurities >1% can poison the crystal face growth.

  • Synthesis Note: The 5-bromo group is typically installed via electrophilic aromatic substitution (using NBS) or lithiation-substitution protocols. Ensure complete removal of succinimide byproducts.

Phase II: Crystallization (The "Dual-Path" Method)

Method A: Slow Evaporation (Primary)

  • Solvent Selection: Dissolve 10 mg of 5-bromo-4-aminopyrimidine in 2 mL of Methanol/Acetonitrile (1:1) .

    • Causality: Acetonitrile promotes distinct stacking interactions; Methanol ensures solubility.

  • Vessel: Use a borosilicate glass vial (4 mL). Cover with parafilm and pierce with three pinholes.

  • Condition: Store at 4°C. Lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.

Method B: Anti-Solvent Vapor Diffusion (Secondary)

  • Inner Solution: 10 mg compound in 0.5 mL DMSO or DMF (if solubility is low in MeOH).

  • Outer Reservoir: 5 mL Water or Ethanol in a sealed jar.

  • Mechanism: The volatile anti-solvent (water/ethanol) diffuses into the DMSO drop, slowly raising supersaturation. This is critical for 5-bromo derivatives which often aggregate rapidly.

Phase III: Data Collection & Refinement
  • Source: Molybdenum (Mo-Kα,

    
     Å).[1]
    
    • Why? Bromine is a heavy absorber of Copper (Cu) radiation. Using Mo reduces absorption corrections and fluorescence, improving the

      
       values.
      
  • Temperature: 100 K (Cryo-cooling).

    • Why? Freezes bond vibrations, sharpening the atomic displacement parameters (ADPs) for the heavy Bromine atom.

Structural Data Specifications

The following data represents typical metrics for high-quality 5-bromo-4-aminopyrimidine crystals.

Table 2: Crystallographic Benchmarks
ParameterValue / RangeSignificance
Space Group Often

or

Monoclinic systems are common for planar aromatics.
C-Br Bond Length 1.87 – 1.90 ÅStandard aromatic C-Br.
C-Br...N Angle 165° – 178°Near-linearity indicates strong Halogen Bonding (Directionality).
Interaction Distance 2.95 – 3.15 ÅSignificantly shorter than the sum of van der Waals radii (Br+N

3.40 Å).
R-Factor (

)
< 5.0%Indicates high agreement between the model and diffraction pattern.

Visualizations

Diagram 1: The Crystallographic Workflow

This diagram outlines the logical flow from synthesis to structure, highlighting the decision nodes for crystallization.

CrystallographyWorkflow cluster_cryst Dual-Path Crystallization Synth Synthesis (5-Br-4-amino) Purity HPLC Purity (>98%) Synth->Purity MethodA Method A: Slow Evaporation (MeOH/MeCN) Purity->MethodA High Solubility MethodB Method B: Vapor Diffusion (DMSO/Water) Purity->MethodB Low Solubility Check Visual Inspection (Polarized Light) MethodA->Check MethodB->Check Check->MethodB Amorphous/Oil Diffraction X-Ray Diffraction (Mo Source, 100K) Check->Diffraction Single Crystal Process Data Reduction & Phasing Diffraction->Process Refine Refinement (SHELXL) Process->Refine Output CIF / PDB Structure Refine->Output

Caption: Logical workflow for obtaining high-quality structural data, featuring a feedback loop for failed crystallization.

Diagram 2: Supramolecular Synthons (Interaction Map)

This diagram visualizes the competing interactions within the crystal lattice, comparing the 5-Bromo vs. 5-Chloro behavior.

InteractionMap Scaffold 4-Aminopyrimidine Core Sub_Br 5-Bromo Substituent Scaffold->Sub_Br Sub_Cl 5-Chloro Substituent Scaffold->Sub_Cl HB_Donor Amino Group (H-Bond Donor) Scaffold->HB_Donor HB_Acceptor Ring Nitrogen (N1/N3 Acceptor) Scaffold->HB_Acceptor SigmaHole Sigma Hole (Positive Potential) Sub_Br->SigmaHole Strong Polarization Sub_Cl->SigmaHole Weak Polarization Interaction_XB Halogen Bond (C-X...N) SigmaHole->Interaction_XB Electrostatic Attraction Interaction_HB Hydrogen Bond (N-H...N) HB_Donor->Interaction_HB HB_Acceptor->Interaction_XB HB_Acceptor->Interaction_HB Result Crystal Lattice Architecture Interaction_XB->Result Directed Assembly (High Density) Interaction_HB->Result Dimer Formation

Caption: Mechanistic comparison of interaction pathways. Note the stronger sigma-hole contribution from the 5-Bromo substituent.

References

  • Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine.[1][2] Acta Crystallographica Section E.

  • Creative Biostructure. SCXRD vs MicroED Comparison for Crystallography Research.

  • Metrangolo, P., et al. (2005).Halogen Bonding in Supramolecular Chemistry. (General Reference on Halogen Bonding Principles).
  • BenchChem. Technical Support Center: Crystallization of Pyrimidine Compounds.

  • Rigaku / RSC. Structure determination of small molecule compounds by an electron diffractometer (MicroED). CrystEngComm.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-6-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a substituted pyrimidine, 5-Bromo-6-ethylpyrimidin-4-amine is an integral building block in medicinal chemistry and drug development. Its structure, featuring a halogenated pyrimidine core and an amine functional group, necessitates a nuanced and rigorous approach to its handling and disposal. Improper disposal not only poses significant safety risks within the laboratory but also carries the potential for lasting environmental harm. This guide provides a comprehensive, field-tested framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards, reflecting a commitment to safety that extends beyond the research itself.

Section 1: Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound is not always available, a reliable hazard profile can be synthesized by examining structurally analogous compounds like 2-Amino-5-bromopyrimidine and other brominated heterocyclic amines.[1][2]

Primary Hazards:

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation upon contact.[1][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]

Environmental Hazards: Discharge of halogenated organic compounds and amine derivatives into drains or the environment must be strictly avoided.[4][5] These substances can be harmful to aquatic life and may persist in ecosystems.

Reactivity and Stability:

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][6]

  • Hazardous Decomposition Products: Combustion or thermal decomposition can produce toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[6][7]

Section 2: Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a reliable barrier against exposure. The following table outlines the minimum required PPE for handling this compound and its associated waste streams.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI-approved safety goggles with side-shields or a full-face shield.Protects against splashes of solutions or airborne dust, preventing serious eye irritation.[3]
Skin Protection Nitrile rubber gloves (inspect prior to use) and a fully-buttoned laboratory coat.Prevents direct skin contact, mitigating the risk of irritation.[3][5]
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.Minimizes the risk of inhaling dust or aerosols, preventing respiratory tract irritation.[1][3]
Footwear Closed-toe shoes.Protects feet from potential spills.

Section 3: Waste Characterization and Segregation Protocol

The cornerstone of compliant chemical disposal is meticulous waste characterization and segregation at the point of generation. Mixing disparate waste streams is not only a safety hazard but can also dramatically increase disposal costs.[8] This compound and its waste fall under the category of Halogenated Organic Waste .

Step-by-Step Waste Collection Procedure
  • Waste Determination: Any quantity of this compound, solutions containing it, or materials contaminated with it (e.g., gloves, weigh boats, absorbent pads) must be classified as hazardous chemical waste.[6][9]

  • Container Selection:

    • Solid Waste: Collect in a sealable, high-density polyethylene (HDPE) container or a double-bagged, clear polyethylene bag.[10][11]

    • Liquid Waste: Use a dedicated, compatible container, such as a glass or HDPE carboy.[10][12] Crucially, do not use metal cans , as halogenated solvents can degrade to form acids that corrode metal.[12]

    • Ensure all containers have a secure, screw-top cap to prevent leaks and vapor release. The container must remain closed at all times except when waste is being added.[10][13]

  • Labeling:

    • As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label.[13][14]

    • The label must clearly list all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages or concentrations.[9][13]

    • Include the name of the generating researcher and the accumulation start date.

  • Segregation: Store the halogenated waste container separately from other waste streams. Physical distance or secondary containment bins should be used to enforce this segregation.[10][14] The following diagram illustrates the critical segregation logic.

WasteSegregation Start Waste Generated IsSolid Solid or Liquid Waste? Start->IsSolid SolidWaste Solid Halogenated Waste (Contaminated PPE, etc.) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Stream IsSolid->LiquidWaste Liquid IsHalogenated Contains 5-Bromo-6- ethylpyrimidin-4-amine? LiquidWaste->IsHalogenated HalogenatedContainer Collect in dedicated 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Collect in dedicated 'Non-Halogenated Solvent Waste' Container IsHalogenated->NonHalogenatedContainer No NonHaz Non-Hazardous Waste (Follow institutional guidelines)

Caption: Waste segregation decision workflow.

Section 4: On-Site Storage in Satellite Accumulation Areas (SAA)

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation and under the control of the lab personnel.[14]

SAA Requirements:

  • Location: The SAA should be in a secondary containment tray to contain potential leaks.

  • Segregation: Incompatible waste types within the SAA must be kept separate (e.g., acids away from bases, oxidizers away from organics).[14]

  • Volume Limits: Do not accumulate more than 55 gallons of total hazardous waste in an SAA. Once a container is full, it must be moved to the central storage area within three days.[14]

  • Visibility: Ensure labels on all containers are clearly visible for inspection.[8]

Section 5: Spill and Emergency Procedures

Immediate and correct response to a spill is vital to prevent personnel exposure and environmental contamination.

Minor Spill (Contained within the fume hood, small quantity)
  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood is operational.

  • PPE: Don all required PPE (goggles, lab coat, double nitrile gloves).

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Seal and label the container with the spill cleanup debris as "Hazardous Waste" and manage it with other halogenated waste.[15]

Major Spill (Outside of a fume hood, large quantity, or if you feel unsafe)
  • Evacuate: Immediately alert all personnel to evacuate the laboratory.

  • Isolate: If safe to do so, close the laboratory doors to contain the vapors.

  • Notify: Contact your institution's Environmental Health & Safety (EH&S) office and/or emergency services. Provide them with the chemical name, location, and estimated quantity of the spill.

  • Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a major spill yourself.

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess MinorSpill Minor Spill (Small, Contained) Assess->MinorSpill Minor MajorSpill Major Spill (Large, Uncontained, Unsafe) Assess->MajorSpill Major Alert Alert Nearby Personnel MinorSpill->Alert Evacuate EVACUATE AREA MajorSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Absorb Absorb with Inert Material PPE->Absorb Collect Collect & Containerize Waste Absorb->Collect Clean Decontaminate Area Collect->Clean Dispose Label & Dispose as Halogenated Waste Clean->Dispose Isolate Isolate Area (Close Doors) Evacuate->Isolate Notify NOTIFY EH&S / EMERGENCY SERVICES Isolate->Notify

Caption: Immediate response plan for a chemical spill.

Section 6: Final Disposal Pathway

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4][12]

The only acceptable method for final disposal is through your institution's hazardous waste management program. This typically involves:

  • Completing a chemical waste pickup request form once your waste container is approximately 90% full.[13]

  • Ensuring the container is properly sealed and labeled.

  • Awaiting collection by trained EH&S personnel or a licensed hazardous waste disposal contractor.[4]

These professional services are equipped to handle and dispose of chemical waste in a manner that is compliant with all federal, state, and local regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, this requires a clear understanding of its hazards as a halogenated amine compound, strict adherence to segregation and containment protocols, and a commitment to using professional disposal services. By integrating these procedures into your standard laboratory workflow, you build a deep and lasting culture of safety, ensuring that your valuable research does not come at the cost of personal or environmental well-being.

References

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-ethyl-6-methyl-2-(propoxymethyl)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-ethyl-2-quinolin-6-ylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October). 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine - Hazard. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChemLite. (2026). 5-bromo-6-methylpyrimidin-4-amine (C5H6BrN3). Université du Luxembourg. Retrieved from [Link]

  • MDPI. (2023, May 13). Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.